Product packaging for 5-Bromothiophene-3-carbonitrile(Cat. No.:CAS No. 18792-00-2)

5-Bromothiophene-3-carbonitrile

Cat. No.: B100465
CAS No.: 18792-00-2
M. Wt: 188.05 g/mol
InChI Key: SXWMTJRCGWONCL-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carbonitrile (CAS: 18792-00-2) is a high-value heterocyclic intermediate with a molecular formula of C 5 H 2 BrNS and a molecular weight of 188.05 g/mol . Its structure features a thiophene ring—a five-membered aromatic heterocycle known for electronic stability—substituted with a reactive bromine atom and a versatile nitrile group . This combination provides a unique dual-reactivity profile, making the compound an indispensable synthetic tool for constructing complex molecules. The bromine atom acts as an excellent leaving group, enabling efficient participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions . This allows researchers to facilely construct carbon-carbon bonds and extend molecular architectures. Concurrently, the electron-withdrawing nitrile group offers a handle for further functionalization, contributing to structural diversity and enabling its integration into more complex systems . As a result, this compound is widely used in medicinal chemistry as a key building block for developing active pharmaceutical ingredients (APIs) and in materials science for creating organic electronic materials, including OLEDs and organic semiconductors . We supply this compound with a minimum purity of 97% to ensure reliability and high yields in your synthetic workflows . Disclaimer: This product is for research and further manufacturing purposes only. It is not for direct human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrNS B100465 5-Bromothiophene-3-carbonitrile CAS No. 18792-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMTJRCGWONCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570076
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18792-00-2
Record name 5-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromothiophene-3-carbonitrile is a pivotal heterocyclic intermediate, prized in medicinal chemistry and materials science for its unique dual-reactivity. Its structure features a thiophene ring, which imparts specific electronic properties, substituted with a bromine atom and a nitrile group.[1] The bromine atom serves as an efficient leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex carbon-carbon bonds.[1] Concurrently, the versatile nitrile moiety can be hydrolyzed, reduced, or converted into other functional groups, offering a secondary point for molecular elaboration.[1] This guide provides a comprehensive overview of the primary synthetic routes, detailed purification protocols, and in-depth spectroscopic characterization of this valuable building block, grounded in established chemical principles and safety protocols.

Strategic Importance in Chemical Synthesis

Thiophene-based molecules are a cornerstone of modern chemical research, found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] The rigid, aromatic five-membered ring provides a stable scaffold that can be functionalized to modulate biological activity or electronic properties. This compound (CAS: 18792-00-2, MW: 188.05 g/mol ) is particularly significant because its substituents are strategically positioned to allow for sequential and regioselective modifications, making it an indispensable precursor for constructing diverse and complex molecular architectures.[1][3][4][5]

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached from two primary strategic directions: late-stage bromination of a pre-existing nitrile or early introduction of bromine followed by cyanation. The choice of route often depends on the availability of starting materials, scalability, and tolerance to reaction conditions.

Route A: Electrophilic Bromination of Thiophene-3-carbonitrile

This is often the more direct approach, involving the selective bromination of commercially available Thiophene-3-carbonitrile.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring is inherently electron-rich and susceptible to electrophiles. The directing effects of the substituents are critical:

  • Sulfur Atom: As a heteroatom, the sulfur activates the ring towards electrophilic attack and strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5).

  • Cyano Group (-CN): This group is strongly electron-withdrawing and acts as a meta-director.

When the C3 position is occupied by the cyano group, the two α-positions (C2 and C5) are electronically distinct. The C5 position is sterically more accessible and is strongly activated by the sulfur atom, making it the primary site for bromination. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and side reactions.[6][7]

Route A: Electrophilic Bromination Start Thiophene-3-carbonitrile Intermediate σ-complex intermediate Start->Intermediate + NBS (Electrophilic Attack at C5) Product This compound Intermediate->Product - H⁺ (Rearomatization)

Caption: Reaction scheme for the synthesis of this compound via electrophilic bromination.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Thiophene-3-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable inert solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is achieved via recrystallization or column chromatography.[8]

Route B: Cyanation of 3,5-Dibromothiophene

This route is advantageous if 3,5-Dibromothiophene is a more readily available or cost-effective starting material. The key transformation is a nucleophilic substitution of one bromine atom.

The classic method for this conversion is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN) to displace an aryl halide.[9] The reaction typically requires high temperatures (150-200 °C) and a polar aprotic solvent like DMF or NMP to facilitate the reaction.[9][10] The mechanism is thought to involve an oxidative addition of the aryl bromide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination of the product.[9] The high temperatures and the use of stoichiometric copper cyanide can make product purification challenging.[9][10]

Route B: Rosenmund-von Braun Cyanation Start 3,5-Dibromothiophene Product This compound Start->Product + CuCN (DMF, 150 °C)

Caption: Reaction scheme for the synthesis via Rosenmund-von Braun cyanation.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, combine 3,5-Dibromothiophene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Quench by pouring into an aqueous solution of ferric chloride (FeCl₃) and ammonia to complex the copper salts.

  • Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product typically requires purification by column chromatography to remove residual starting material and copper byproducts.

Comparative Analysis of Synthetic Routes
FeatureRoute A: BrominationRoute B: Cyanation
Starting Material Thiophene-3-carbonitrile3,5-Dibromothiophene
Key Reagents NBS, Organic SolventCuCN, DMF/NMP
Temperature 0 °C to Room Temp.High Temp. (140-200 °C)
Yield Generally good to excellentModerate to good
Purification Simpler (Recrystallization often sufficient)More complex (Chromatography required)
Safety Concerns NBS is a lachrymatorHigh Toxicity of CuCN , High Temp.

Purification and Isolation Workflow

Regardless of the synthetic route, rigorous purification is essential to obtain material suitable for subsequent reactions. Column chromatography is the most common method.

G A Crude Reaction Mixture B Aqueous Work-up (Quench, Extract, Wash) A->B C Drying & Concentration (Dry over Na₂SO₄, Rotovap) B->C D Crude Solid/Oil C->D E Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) D->E F Collect & Combine Pure Fractions (Monitor by TLC) E->F G Solvent Removal (Rotovap) F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound.

Spectroscopic Characterization and Validation

Unequivocal characterization is crucial to confirm the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent feature is the sharp, strong absorption band for the nitrile group.[11][12][13]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C≡N Stretch (Nitrile) 2240 - 2220Strong, Sharp
C-H Stretch (Aromatic) ~3100Medium
C=C Stretch (Thiophene Ring) 1600 - 1400Medium-Weak
C-Br Stretch 700 - 500Medium-Strong

Note: The conjugation of the nitrile with the aromatic ring slightly lowers its stretching frequency compared to saturated nitriles.[12][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is simple and diagnostic. It will show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. Their mutual coupling (J-coupling) will confirm their adjacency.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.2 - 8.4Doublet (d)~1.5 - 2.0
H-4~7.8 - 8.0Doublet (d)~1.5 - 2.0

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C5 (bearing Br)~115 - 120
C2~135 - 140
C4~130 - 135
C3 (bearing CN)~110 - 115
CN (Nitrile)~115 - 120
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The most telling feature is the isotopic pattern of bromine.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

    • m/z (C₅H₂⁷⁹BrNS) ≈ 186.9

    • m/z (C₅H₂⁸¹BrNS) ≈ 188.9

  • Fragmentation: Common fragmentation patterns may include the loss of Br or CN.

Safety, Handling, and Storage

Extreme caution must be exercised when working with cyanide-containing compounds and brominating agents.

  • Cyanide Handling:

    • All work involving cyanide salts (e.g., CuCN) must be performed in a certified chemical fume hood.[15][16][17]

    • Never work alone when handling cyanides.[18]

    • Crucially, keep all cyanide compounds and reaction mixtures away from acids. Contact with acid will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][19]

    • Workup and decontamination of glassware should be performed with a basic solution (pH > 10), such as a dilute bleach solution, to prevent HCN formation.[16][17]

    • Cyanide waste is considered acutely toxic (P-listed) and must be segregated and disposed of according to institutional hazardous waste protocols.[15][16]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves when handling these materials.[17][19]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[15][19]

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-bromothiophene-3-carbonitrile, a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and comparative data from structurally related thiophene derivatives, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound: A Versatile Building Block

This compound, with the chemical formula C₅H₂BrNS and a molecular weight of 188.05 g/mol , is a bifunctional aromatic compound.[1][2] Its thiophene core, a five-membered aromatic heterocycle, imparts significant electronic stability. The strategic placement of a bromine atom at the 5-position and a nitrile group at the 3-position creates a molecule with a dual-reactivity profile. The bromine atom serves as an efficient leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds.[3] Concurrently, the electron-withdrawing nitrile group provides a handle for diverse chemical transformations, making this compound a valuable precursor in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials.[3]

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the substitution pattern and the electronic environment of the thiophene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo and cyano substituents. The bromine atom exhibits a moderate deshielding effect, while the nitrile group is strongly electron-withdrawing, leading to a more significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15Doublet~1.5H-2
~7.60Doublet~1.5H-4

Rationale for Predictions: The predicted chemical shifts are based on the analysis of substituent effects on the thiophene ring. In 3-substituted thiophenes, the H-2 proton typically resonates at a lower field than the H-4 and H-5 protons.[1] The strongly electron-withdrawing nitrile group at C-3 will significantly deshield the adjacent H-2 and H-4 protons. The bromine at C-5 will further deshield the H-4 proton. The observed coupling constant of approximately 1.5 Hz is characteristic of a four-bond coupling (⁴J) between the H-2 and H-4 protons in a 3,5-disubstituted thiophene ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms of the thiophene ring and the nitrile group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138.0C-2
~115.5C-3
~134.0C-4
~112.0C-5
~114.0-C≡N

Rationale for Predictions: The assignments are based on established chemical shift ranges for substituted thiophenes.[1] The carbon atom bearing the bromine (C-5) is expected to be shielded compared to an unsubstituted carbon, while the carbon attached to the electron-withdrawing nitrile group (C-3) will also appear at a relatively upfield position. The nitrile carbon itself has a characteristic chemical shift in the 110-125 ppm range. The remaining aromatic carbons (C-2 and C-4) are deshielded due to the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl₃ add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer acquire_h1 ¹H NMR Acquisition transfer->acquire_h1 acquire_c13 ¹³C NMR Acquisition transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft correction Phase & Baseline Correction ft->correction calibration Calibrate to TMS correction->calibration analysis Spectral Interpretation calibration->analysis

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the nitrile and the thiophene ring provide a characteristic fingerprint for the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch
~3100WeakAromatic C-H stretch
~1520MediumC=C aromatic ring stretch
~1420StrongC=C aromatic ring stretch
~830StrongC-H out-of-plane bend
~700MediumC-Br stretch

Rationale for Predictions: The most prominent and diagnostic peak is the strong absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations are expected to appear as weak bands just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically give rise to two or more bands in the 1600-1400 cm⁻¹ region.[2] The C-H out-of-plane bending vibrations are sensitive to the substitution pattern, and a strong band around 830 cm⁻¹ is anticipated for a 2,4-disubstituted thiophene pattern (relative to the protons). The C-Br stretch is expected in the lower frequency region.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: ATR is preferred for solid samples due to its simplicity and minimal sample preparation.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Resolution: 4 cm⁻¹.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically perform a background subtraction.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonFragmentation Pathway
187/189[C₅H₂BrNS]⁺˙ (M⁺˙)Molecular ion
108[C₅H₂NS]⁺Loss of Br radical
81[C₄H₂S]⁺˙Loss of Br and HCN

Rationale for Predictions: The molecular ion peak (M⁺˙) is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 187 and 189, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4] A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 108. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the nitrile group, leading to further fragment ions.

Experimental Protocol for MS Data Acquisition

Sample Introduction:

  • For a volatile solid, direct insertion probe or gas chromatography (GC-MS) can be used.

Ionization Method:

  • Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

Mass Analyzer:

  • A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Data Analysis:

  • Identify the molecular ion peaks and confirm the presence of bromine from the isotopic pattern.

  • Analyze the major fragment ions to deduce the fragmentation pathways, which can provide additional structural confirmation.

MS_Fragmentation M [C₅H₂BrNS]⁺˙ m/z 187/189 M_Br [C₅H₂NS]⁺ m/z 108 M->M_Br - •Br M_Br_HCN [C₄H₂S]⁺˙ m/z 81 M_Br->M_Br_HCN - HCN

Figure 2: Predicted fragmentation pathway of this compound.

Conclusion: A Comprehensive Spectroscopic Profile

This guide provides a detailed spectroscopic characterization of this compound, a compound of significant interest in synthetic chemistry. By integrating predicted NMR, IR, and MS data with established experimental protocols and interpretive rationale, this document serves as a valuable resource for researchers. The presented data and methodologies are designed to ensure the confident identification and quality assessment of this versatile building block, thereby supporting its effective application in the development of novel pharmaceuticals and advanced materials.

References

5-Bromothiophene-3-carbonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromothiophene-3-carbonitrile: Properties, Reactivity, and Synthetic Applications

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile nitrile group, provides a unique dual-reactivity profile. This guide offers an in-depth exploration of its chemical properties, reactivity, and strategic applications. We will delve into its spectroscopic signature, detailed reaction mechanisms such as palladium-catalyzed cross-couplings, transformations of the nitrile moiety, and its role as a key building block in the development of pharmaceuticals and advanced organic materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, known for its electronic stability and ability to participate in a wide array of chemical transformations.[1][2] this compound (CAS No. 18792-00-2) is a bifunctional reagent that capitalizes on this core structure. The bromine atom at the C5 position serves as an excellent leaving group, primarily enabling metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3][4] Concurrently, the electron-withdrawing nitrile group at the C3 position not only modulates the electronic properties of the thiophene ring but also acts as a synthetic handle for conversion into other critical functional groups like carboxylic acids and amines.[3][5] This combination makes it an indispensable tool for constructing complex molecules, from active pharmaceutical ingredients (APIs) to organic semiconductors for OLEDs.[3][6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis, including reaction monitoring and product characterization.

Compound Identification
IdentifierValueSource(s)
CAS Number 18792-00-2[7][8][9]
Molecular Formula C₅H₂BrNS[7][8]
Molecular Weight 188.04 g/mol [7][8]
IUPAC Name This compoundN/A
Synonyms 2-Bromo-4-cyanothiophene, 5-bromo-3-cyanothiophene[10]
SMILES C1=C(SC=C1C#N)Br[7]
InChI Key SXWMTJRCGWONCL-UHFFFAOYSA-N[8]
Physical Properties
PropertyValueSource(s)
Appearance Solid[10]
Purity ≥97% (typical)[8][10]
Storage Store in a cool, dry place. Keep container closed.[10]

(Note: Specific data like melting point and solubility are not consistently reported in the initial search results and should be confirmed by consulting the supplier's Certificate of Analysis.)

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

TechniqueExpected Features
¹H NMR The spectrum will show two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 will appear as a doublet, coupled to the proton at C4. Similarly, the proton at C4 will be a doublet coupled to the C2 proton. The precise chemical shifts are influenced by the solvent and the electronic effects of the bromo and cyano substituents.
¹³C NMR The spectrum will display five distinct signals: four for the sp² carbons of the thiophene ring and one for the nitrile carbon (typically δ 110-120 ppm). The carbons attached to bromine (C5) and the nitrile group (C3) will have characteristic shifts, as will the protonated carbons (C2, C4) and the quaternary carbon of the nitrile.
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H and C=C stretching of the aromatic thiophene ring.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The primary peaks would be at m/z 187 and 189.

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactivity

The molecule's reactivity is dominated by the C-Br bond at the 5-position and the nitrile group at the 3-position. The bromine is susceptible to metal-catalyzed coupling reactions, while the nitrile group can undergo various nucleophilic additions and reductions.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-Br pd0->pd2_halide Oxidative Addition pd2_boron R-Pd(II)L₂-R' pd2_halide->pd2_boron Transmetalation product R-R' pd2_boron->product Reductive Elimination product->pd0 Catalyst Regeneration reagents_in1 This compound (R-Br) reagents_in2 Ar-B(OH)₂ + Base G Synthetic Workflow and Applications cluster_reactions Key Transformations cluster_products Intermediate Scaffolds cluster_applications Final Applications start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald hydrolysis Nitrile Hydrolysis start->hydrolysis reduction Nitrile Reduction start->reduction prod_suzuki 5-Aryl-thiophene- 3-carbonitriles suzuki->prod_suzuki prod_buchwald 5-Amino-thiophene- 3-carbonitriles buchwald->prod_buchwald prod_hydrolysis 5-Bromo-thiophene- 3-carboxylic Acids hydrolysis->prod_hydrolysis prod_reduction 5-Bromo-3-(aminomethyl)- thiophenes reduction->prod_reduction app_pharma Pharmaceuticals (Antivirals, Antitumor) prod_suzuki->app_pharma app_materials Organic Electronics (OLEDs, Semiconductors) prod_suzuki->app_materials prod_buchwald->app_pharma prod_hydrolysis->app_pharma prod_reduction->app_pharma

References

The Strategic Derivatization of 5-Bromothiophene-3-carbonitrile: A Technical Guide for Medicinal and Materials Science Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Bromothiophene-3-carbonitrile Scaffold

In the landscape of heterocyclic chemistry, the thiophene ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional organic materials.[1] Its unique electronic properties and propensity for functionalization have made it a cornerstone in drug discovery and materials science. Among the vast family of thiophene-based building blocks, this compound has emerged as a particularly strategic starting material. This guide provides an in-depth technical exploration of the derivatization of this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.

The inherent reactivity of this compound is dictated by its distinct functional groups. The bromine atom at the 5-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents. Concurrently, the nitrile group at the 3-position is not merely a passive functionality; it is a key electronic modulator of the thiophene ring and a precursor for further chemical transformations into amines, amides, or carboxylic acids. This dual functionality allows for a multi-directional approach to molecular design, empowering chemists to fine-tune the steric and electronic properties of the resulting derivatives with a high degree of precision.

This guide will delve into the core synthetic methodologies for the derivatization of this compound, with a particular focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will explore detailed experimental protocols, discuss the critical parameters that govern reaction outcomes, and provide a framework for the structural characterization of the resulting 5-arylthiophene-3-carbonitrile derivatives. Furthermore, we will present a curated overview of the reported biological activities of these compounds, underscoring their potential in the development of novel therapeutic agents.

Synthetic Strategies for Derivatization: The Suzuki-Miyaura Coupling as a Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C-C bonds, offering mild reaction conditions and a broad tolerance of functional groups.[2] For the derivatization of this compound, this reaction provides a direct and efficient route to a diverse library of 5-arylthiophene-3-carbonitriles.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, base, and solvent is critical for achieving high yields and purity. For electron-deficient substrates like this compound, the use of electron-rich and bulky phosphine ligands can be advantageous.

Below is a generalized workflow for the synthesis of 5-arylthiophene-3-carbonitrile derivatives via the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) This compound->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Quenching Quenching (e.g., Water) Reaction_Vessel->Quenching Reaction (Heating) Solvent_Base Solvent & Base (e.g., Dioxane/Water, K3PO4) Solvent_Base->Reaction_Vessel Catalyst_Ligand Pd Catalyst & Ligand (e.g., Pd(PPh3)4) Catalyst_Ligand->Reaction_Vessel Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification 5-Arylthiophene-3-carbonitrile 5-Arylthiophene-3-carbonitrile Purification->5-Arylthiophene-3-carbonitrile Characterization Characterization (NMR, MS) 5-Arylthiophene-3-carbonitrile->Characterization

Caption: Generalized workflow for the synthesis of 5-arylthiophene-3-carbonitrile derivatives.

Experimental Protocol: A Step-by-Step Guide to Suzuki-Miyaura Coupling

The following protocol is a robust starting point for the synthesis of 5-arylthiophene-3-carbonitrile derivatives. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Stir the mixture for 10-15 minutes to ensure good suspension. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Structural Characterization of 5-Arylthiophene-3-carbonitrile Derivatives

Unambiguous structural elucidation of the synthesized derivatives is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 5-arylthiophene-3-carbonitrile derivatives will exhibit characteristic signals for the thiophene ring protons and the protons of the newly introduced aryl group. The thiophene protons, typically appearing as singlets or doublets depending on the substitution pattern, will be deshielded due to the aromatic nature of the ring. The chemical shifts and coupling constants of the aryl protons will provide information about the substitution pattern on the aryl ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the aryl substituent. The carbon atom attached to the nitrile group (C-3) and the carbon atom bonded to the aryl group (C-5) will have characteristic chemical shifts. The nitrile carbon itself will appear in the downfield region of the spectrum.

Example Spectral Data: For a generic 5-arylthiophene-3-carbonitrile, one would expect the following approximate chemical shifts (in ppm, relative to TMS in CDCl₃):

  • ¹H NMR: Thiophene protons (H-2 and H-4) in the range of 7.0-8.0 ppm; Aryl protons in the range of 7.0-8.5 ppm.

  • ¹³C NMR: Thiophene carbons in the range of 110-150 ppm; Aryl carbons in the range of 120-140 ppm; Nitrile carbon (CN) in the range of 115-120 ppm.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule.

Biological Activities of this compound Derivatives: A Survey of the Landscape

Derivatives of the thiophene-3-carbonitrile core have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The introduction of various aryl groups at the 5-position can significantly modulate the pharmacological profile of the parent scaffold.

Anticancer Activity

Several studies have reported the potent anticancer activity of thiophene derivatives. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The table below summarizes the reported in vitro anticancer activity of selected thiophene derivatives, highlighting their potential as leads for the development of novel oncology therapeutics.

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
Thiophene Carboxamide DerivativesHep3B5.46 µM[4]
5-Aryl-1,3,4-thiadiazole DerivativesMCF-72.32 µg/mL[5]
Pyrazolo[4,3-c]hexahydropyridine DerivativesMCF-72.4 µM[6]
Indole-benzothiazole DerivativesMDA-MB-2310.024 µM[6]
5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-7, MDA-MB-231Significant Inhibition[7]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiophene-based compounds have shown promising activity against a range of bacteria and fungi. The introduction of specific aryl substituents can enhance the antimicrobial potency and broaden the spectrum of activity.

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
Novel Thiophene DerivativesColistin-resistant A. baumannii16-32 mg/L (MIC₅₀)[8]
Novel Thiophene DerivativesColistin-resistant E. coli8-32 mg/L (MIC₅₀)[8]
Thiophene DerivativesPseudomonas aeruginosaPotent Activity[9]
8-Nitro-7-(aryl/hetaryl)fluoroquinolonesS. agalactiae, S. aureus7.7 µg/mL[10]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate DerivativesVarious BacteriaVaried Activity[11]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient platform for its derivatization, enabling the systematic exploration of structure-activity relationships. The resulting 5-arylthiophene-3-carbonitrile derivatives have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation in preclinical and clinical studies.

Future research in this area should focus on the continued exploration of novel aryl and heteroaryl substituents to further optimize the biological activity and pharmacokinetic properties of these compounds. The development of more sustainable and efficient synthetic methodologies will also be crucial for the large-scale production of promising drug candidates. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation thiophene-based therapeutics will undoubtedly accelerate the journey from the laboratory to the clinic.

References

An In-depth Technical Guide to 5-Bromothiophene-3-carbonitrile (CAS 18792-00-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromothiophene-3-carbonitrile (CAS No. 18792-00-2), a pivotal heterocyclic intermediate in contemporary drug discovery and materials science. This document delineates its fundamental chemical and physical properties, offers insights into its synthesis, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide details its emerging role as a critical building block in the synthesis of complex molecular architectures, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras). Safety protocols, handling procedures, and spectroscopic data are also presented to equip researchers, chemists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of the Bromothiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for benzene rings while offering unique electronic properties and metabolic profiles.[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This compound has emerged as a particularly valuable synthon due to its dual-reactivity profile. The bromine atom at the 5-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the nitrile group at the 3-position is an electron-withdrawing group that can be further functionalized, providing a route to diverse chemical entities.[4] This unique combination of reactive sites makes it an indispensable building block for constructing complex molecules with therapeutic potential and for developing novel organic electronic materials.[4]

Chemical and Physical Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[5] Its core physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 18792-00-2[5][6]
Molecular Formula C₅H₂BrNS[5][6]
Molecular Weight 188.05 g/mol [5][6]
Appearance Solid[5]
Purity ≥97%[5]
Storage Room temperature, in a dry, sealed place[5]
InChI Key SXWMTJRCGWONCL-UHFFFAOYSA-N[5]
Synonyms 2-Bromo-4-cyanothiophene, 2-Bromothiophene-4-carbonitrile

Synthesis and Manufacturing

The synthesis of this compound typically involves the selective bromination of a thiophene precursor. While a specific, detailed industrial synthesis protocol for this exact molecule is not widely published, a representative approach can be adapted from established methods for the bromination of thiophene derivatives. A common strategy involves the direct bromination of 3-thiophenecarbonitrile using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination is a key consideration in the synthesis design.

Below is a representative, generalized laboratory-scale protocol for the synthesis of a brominated thiophene, which illustrates the core principles that would be applied.

Representative Experimental Protocol: Bromination of a Thiophene Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. A thorough risk assessment should be conducted before undertaking any chemical synthesis.

Materials:

  • Thiophene-3-carbonitrile (starting material)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Radical initiator (e.g., AIBN or Benzoyl Peroxide), if required for specific methods

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Thiophene-3-carbonitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add N-Bromosuccinimide (typically 1.0-1.2 equivalents) to the solution. If a radical pathway is intended, add a catalytic amount of a radical initiator.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Thiophene-3-carbonitrile in Anhydrous Solvent Reagents Add N-Bromosuccinimide (and optional initiator) Start->Reagents Conditions Stir at RT or Reflux (Monitor by TLC/GC-MS) Reagents->Conditions Cool Cool to Room Temperature Conditions->Cool Filter Filter Succinimide Cool->Filter Wash Wash with NaHCO₃, Water, and Brine Filter->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure 5-Bromothiophene- 3-carbonitrile Chromatography->Product Suzuki_Coupling cluster_catalyst Catalytic System Thiophene This compound Palladium Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Plus1 + Thiophene->Plus1 BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Arrow BoronicAcid->Arrow Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane/Water) Product 5-Aryl/Heteroaryl-thiophene-3-carbonitrile Plus1->BoronicAcid Plus2 + Arrow->Product CatalystLabel Pd(0), Base, Solvent PROTAC_MoA cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery Warhead1 Target Protein Ligand Linker Linker Warhead1->Linker POI Protein of Interest (Target) Warhead1->POI binds Warhead2 E3 Ligase Ligand Linker->Warhead2 E3 E3 Ubiquitin Ligase Warhead2->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

References

An In-Depth Technical Guide to 5-Bromothiophene-3-carbonitrile: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Importance of Heterocyclic Intermediates

In the landscape of drug discovery and materials science, the final, active molecules often take center stage. However, the true innovation frequently lies in the design and utilization of their foundational components. 5-Bromothiophene-3-carbonitrile is one such critical building block. While not a therapeutic agent itself, its unique structural and electronic properties make it an indispensable intermediate for synthesizing a vast array of complex molecules with significant pharmacological and material applications.[1] This guide provides an in-depth exploration of its molecular architecture, reactivity, and strategic applications, offering researchers and developers the foundational knowledge required to leverage its full potential.

Physicochemical and Structural Profile

This compound is a substituted aromatic heterocycle. The core of the molecule is a five-membered thiophene ring, which imparts significant electronic stability and unique bioisosteric properties, often serving as a surrogate for a benzene ring in drug design.[2][3] The strategic placement of a bromine atom at the 5-position and a nitrile group at the 3-position creates a molecule with a dual-reactivity profile, primed for sequential and diverse chemical modifications.[1]

PropertyValueSource(s)
CAS Number 18792-00-2[4][5][6]
Molecular Formula C₅H₂BrNS[1][4][6]
Molecular Weight 188.04 g/mol [4][6]
Purity Typically ≥97%[6][7][8]
Appearance Solid (form may vary)[9]
SMILES C1=C(SC=C1C#N)Br[4]
InChI Key SXWMTJRCGWONCL-UHFFFAOYSA-N[6]

Elucidating the Molecular Structure: A Spectroscopic Deep Dive

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The thiophene ring possesses two non-equivalent aromatic protons.

    • The proton at the 2-position (H-2) is expected to appear as a doublet, influenced by the adjacent proton at the 4-position.

    • The proton at the 4-position (H-4) will also appear as a doublet due to coupling with H-2. The chemical shifts for these protons will be in the aromatic region (typically 7.0-8.5 ppm), with their exact positions influenced by the anisotropic effects of the sulfur atom and the electronic effects of the bromo and cyano substituents.

  • ¹³C NMR Spectroscopy: The molecule has five distinct carbon environments.

    • C-N (Nitrile Carbon): The carbon of the nitrile group is characteristically found in the 115–120 ppm range.[10]

    • C-Br (Carbon bearing Bromine): This carbon (C-5) will be significantly shifted due to the electronegativity of bromine.

    • C-CN (Carbon bearing Nitrile): This carbon (C-3) is also influenced by the electron-withdrawing nature of the attached nitrile group.

    • C-H Carbons (C-2 and C-4): These carbons will appear in the typical aromatic region for heterocyclic compounds, with their signals split in a proton-coupled spectrum.

    • C-S Carbon (C-2): The carbon adjacent to the sulfur atom will have a characteristic shift. In similar structures like 2,5-dibromothiophene, carbons attached to bromine appear around 114 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

  • C≡N Stretch: The most prominent and diagnostic peak will be the sharp, strong absorption from the nitrile (C≡N) triple bond stretch, which characteristically appears around 2230-2250 cm⁻¹.[10]

  • C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching will produce signals above 3000 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, usually between 500-650 cm⁻¹.

Synthesis and Chemical Reactivity: A Versatile Synthetic Tool

The utility of this compound stems from its role as a versatile intermediate. It is typically prepared through multi-step synthesis starting from simpler thiophene precursors.

Representative Synthesis Workflow

A common conceptual pathway involves the regioselective bromination and subsequent cyanation of a suitable thiophene derivative. The workflow below illustrates a generalized synthetic strategy.

G cluster_0 Synthesis Pathway A Thiophene-3-carbonitrile (Starting Material) B Regioselective Bromination (e.g., using NBS in AcOH) A->B Step 1 C This compound (Final Product) B->C Step 2 D Purification (Crystallization/Chromatography) C->D Work-up

Caption: Generalized workflow for the synthesis of this compound.

Pillars of Reactivity

The molecule's reactivity is governed by its two key functional groups:

  • The Bromine Atom (at C-5): The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the facile formation of new carbon-carbon or carbon-heteroatom bonds.[1] This is the primary reason for its widespread use in building molecular complexity.

  • The Nitrile Group (at C-3): The electron-withdrawing nitrile group offers a secondary site for chemical modification.[1] It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, providing a gateway to a different set of derivative compounds.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][12] this compound serves as a key starting material for creating analogues with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][13][14]

Core Application: Suzuki Cross-Coupling Reactions

A principal application for this molecule is its use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the precise and efficient linkage of the thiophene core to various aryl or heteroaryl boronic acids, generating complex bi-aryl structures that are often the backbone of modern pharmaceutical agents.[15]

G reagents This compound Br CN catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reagents->catalyst boronic Aryl Boronic Acid (R-B(OH)₂) boronic->catalyst product 5-Arylthiophene-3-carbonitrile (Coupled Product) R CN catalyst->product Suzuki Coupling

Caption: Use of this compound in a Suzuki cross-coupling reaction.

This strategy is fundamental for generating libraries of compounds for high-throughput screening. By varying the "R" group from the boronic acid, researchers can systematically explore the structure-activity relationship (SAR) to optimize a compound's efficacy and selectivity for a specific biological target.[12]

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling is crucial. Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Hazard Identification: While a specific SDS for this exact compound should always be consulted, related brominated thiophenes are often classified as toxic if swallowed, fatal in contact with skin or if inhaled, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[17][18]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the principle that molecular utility is born from intelligent design. Its thiophene core provides a stable and biologically relevant scaffold, while its bromo and nitrile functionalities offer orthogonal handles for synthetic diversification. For researchers in medicinal chemistry and materials science, a thorough understanding of this molecule's structure, spectroscopy, and reactivity is not merely academic—it is the key to unlocking new frontiers in the development of novel therapeutics and functional materials.

References

Purity and analysis of 5-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Analysis of 5-Bromothiophene-3-carbonitrile

Foreword

In the landscape of modern drug discovery and materials science, the molecular scaffold of thiophene is a cornerstone of innovation.[1] Among its many functionalized derivatives, this compound (C₅H₂BrNS) emerges as a particularly valuable building block.[2] Its dual-reactivity profile, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile nitrile group for further functionalization, makes it a prized intermediate in the synthesis of complex organic molecules.[2] However, the synthetic utility of this compound is directly contingent upon its purity. Undetected impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and compromised performance in downstream applications.

This guide provides an in-depth exploration of the critical aspects of purity control and analytical validation for this compound. Moving beyond mere procedural outlines, we will delve into the causality behind methodological choices, offering a framework for robust quality assessment that ensures the reliability and reproducibility of your research.

The Synthetic Landscape: Understanding Impurity Origins

A robust analytical strategy begins with a thorough understanding of the compound's synthetic route, as this is the primary source of potential impurities. While various methods exist for the synthesis of substituted thiophenes, a common pathway to this compound involves the electrophilic bromination of a thiophene-3-carbonitrile precursor.[3] This process, typically employing reagents like N-Bromosuccinimide (NBS) or elemental bromine, is effective but can introduce several classes of impurities.[4][5][6]

Common Impurity Classes:

  • Starting Materials: Incomplete conversion can result in the presence of residual thiophene-3-carbonitrile in the final product.

  • Over-Brominated Species: The thiophene ring is susceptible to further bromination, leading to the formation of di- or tri-brominated thiophenes. A notable example is the potential formation of 2,5-dibromothiophene derivatives.[7][8]

  • Isomeric Impurities: Depending on the regioselectivity of the bromination reaction, positional isomers may be formed. The directing effects of the nitrile group must be carefully controlled to minimize the formation of other bromothiophene-3-carbonitrile isomers.

  • Reagent Residues: Residual brominating agents or their byproducts (e.g., succinimide from NBS) can contaminate the product.

  • Solvent Artifacts: Residual solvents used during the reaction or workup process are a common source of contamination.

The following diagram illustrates the logical flow from synthesis to the generation of the crude product, highlighting the introduction points for various impurities.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities Formed S Thiophene-3-carbonitrile (Starting Material) P Reaction Mixture S->P R Brominating Agent (e.g., NBS) R->P Solv Reaction Solvent Solv->P Crude Crude this compound P->Crude Workup I1 Unreacted Starting Material I2 Over-brominated Species I3 Isomeric Byproducts I4 Reagent Byproducts Crude->I1 Crude->I2 Crude->I3 Crude->I4 G Crude Crude Product Purification Purification (e.g., Column Chromatography) Crude->Purification Pure High-Purity Product (>97%) Purification->Pure Imp Impurities Removed Purification->Imp G cluster_analytical Orthogonal Analytical Methods Sample Purified Sample HPLC HPLC (Quantitative Purity, Non-Volatiles) Sample->HPLC GCMS GC-MS (Impurity ID, Volatiles) Sample->GCMS NMR NMR (Structural Confirmation, qNMR) Sample->NMR Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report GCMS->Report NMR->Report

References

The Brominated Thiophene Core: A Balance of Aromaticity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Brominated Thiophene Compounds

For researchers, medicinal chemists, and professionals in drug development, brominated thiophenes are invaluable building blocks. Their unique electronic properties and reactivity make them central to the synthesis of a wide range of pharmaceuticals and advanced materials, from anti-inflammatory drugs to organic electronics.[1][2] However, the very features that make these compounds versatile can also render them susceptible to degradation if not handled and stored with precision. The integrity of research data, the success of a synthetic campaign, and the quality of a final product hinge on a thorough understanding of the stability of these critical precursors.

This guide provides a field-proven perspective on the factors governing the stability of brominated thiophene compounds. Moving beyond simple procedural lists, it delves into the causative chemical principles behind degradation pathways and outlines robust protocols for storage and stability assessment, ensuring the long-term integrity and reliability of these essential molecules.

The thiophene ring is an aromatic heterocycle, a structural feature that imparts significant inherent stability.[3][4] This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the sulfur atom. However, the introduction of a bromine atom fundamentally alters the electronic landscape of the ring.

Bromine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. This reduces the electron density of the thiophene ring, which can influence its susceptibility to certain chemical reactions.[5] While this modification is key for synthetic utility—making the compound an excellent partner in cross-coupling reactions—it also introduces potential stability concerns that must be managed. Conversely, in the context of medicinal chemistry, halogenation can be a strategic tool to enhance metabolic stability, protecting a drug candidate from rapid degradation in biological systems.[6][7]

Primary Degradation Pathways: Causality and Mitigation

Understanding the "why" behind degradation is paramount to preventing it. For brominated thiophenes, several key pathways are of primary concern.

Oxidation

Oxidation is one of the most common degradation routes for thiophene derivatives. The sulfur atom, with its available lone pairs, is a prime target for oxidizing agents.

  • Mechanism: The initial oxidation typically occurs at the sulfur atom, forming a thiophene S-oxide. This intermediate is often highly reactive and can undergo further oxidation to the more stable thiophene S,S-dioxide (sulfone).[8][9][10][11] These oxidized species can be unstable and may proceed through subsequent reactions, including dimerization or cycloaddition.[11][12]

  • Influencing Factors: The presence of atmospheric oxygen, peroxide impurities in solvents (e.g., aged THF or diethyl ether), or strong oxidizing agents can initiate this cascade. The position and number of bromine atoms can influence the rate of oxidation; sterically hindered thiophenes may be more resistant.

  • Mitigation Strategy: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure. Using freshly distilled or inhibitor-stabilized solvents free of peroxides is also critical during experimental work.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, provides the energy necessary to induce chemical reactions that would not otherwise occur.

  • Mechanism: For photodegradation to occur, the compound must be able to absorb light. Molecules with extended conjugation, like many thiophene derivatives, can absorb UV or even visible light.[13] This absorption can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as singlet oxygen.[14][15] It is noteworthy that electron-withdrawing groups like bromine can decrease the reactivity of the thiophene ring toward singlet oxygen, thereby enhancing photostability in certain contexts.[14][15]

  • Regulatory Context: The International Council for Harmonisation (ICH) Q1B guideline provides a standardized framework for photostability testing, underscoring its importance in pharmaceutical development.[16] The guideline mandates evaluating whether light exposure results in unacceptable changes to the drug substance or product.[16]

  • Mitigation Strategy: The simplest and most effective control is to prevent light exposure. Always store brominated thiophenes in amber glass vials or other opaque containers.[13][17] Conduct manipulations in a fume hood with the sash lowered or in a laboratory with UV-filtered lighting where possible.

Thermal Degradation

While the core thiophene ring is remarkably robust, capable of withstanding temperatures up to 850°C without decomposition, the stability of substituted derivatives is significantly lower.[18]

  • Mechanism: At elevated temperatures, thermal energy can overcome the activation barrier for bond cleavage. The carbon-sulfur bonds in the thiophene ring are often the most labile and can break, leading to fragmentation and polymerization.[19] The specific decomposition temperature is highly dependent on the compound's structure and substitution pattern.

  • Mitigation Strategy: Unless a compound is known to be exceptionally stable, storage at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C) is recommended. This minimizes the rate of all potential degradation reactions.

Hydrolysis and Dehalogenation

While the C-Br bond on an aromatic ring is generally stable, it can be susceptible to cleavage under certain conditions.

  • Mechanism: Nucleophilic substitution can lead to hydrolysis, particularly if the thiophene ring is activated by other substituents. In biological or environmental contexts, enzymatic pathways can catalyze dehalogenation.[20] Reductive conditions, such as the presence of certain metals or strong reducing agents, can also cause debromination.

  • Mitigation Strategy: Store compounds in a dry environment, using desiccants if necessary. Ensure that storage containers are tightly sealed to prevent the ingress of atmospheric moisture. Be mindful of incompatible reagents in synthetic schemes that could promote dehalogenation.

cluster_0 Core Compound cluster_1 Degradation Pathways cluster_2 Degradation Products BrominatedThiophene Brominated Thiophene Oxidation Oxidation (O₂, Peroxides) BrominatedThiophene->Oxidation Photodegradation Photodegradation (UV/Visible Light) BrominatedThiophene->Photodegradation Thermal Thermal Degradation (Heat) BrominatedThiophene->Thermal Hydrolysis Hydrolysis / Dehalogenation (H₂O, Nucleophiles) BrominatedThiophene->Hydrolysis Sulfoxides Thiophene S-Oxides/ S,S-Dioxides Oxidation->Sulfoxides Fragments Ring-Opened Fragments Photodegradation->Fragments Thermal->Fragments Debrominated Debrominated Species Hydrolysis->Debrominated Dimers Dimers & Polymers Sulfoxides->Dimers

Caption: Primary degradation pathways for brominated thiophene compounds.

Validated Storage and Handling Protocols

A self-validating storage system is one where the protocols inherently minimize all major risks. The following recommendations integrate the chemical principles discussed above into a robust framework for maintaining compound integrity.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage (>6 months) or for particularly sensitive compounds, store at -20°C (frozen).Reduces the kinetic rate of all chemical degradation pathways and minimizes the vapor pressure of volatile impurities or the compound itself.[21]
Light Store in amber glass vials or bottles with screw caps. Wrap with opaque tape or place in a secondary opaque container for extra protection.Prevents exposure to UV and visible light, directly inhibiting photodegradation pathways.[13]
Atmosphere For routine use, ensure containers are tightly sealed. For highly sensitive or valuable materials, flush the container headspace with an inert gas (argon or nitrogen) before sealing.Excludes atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.
Container Use Type 1 borosilicate glass containers. Ensure cap liners are made of a chemically resistant material like PTFE.Provides an inert storage surface. PTFE liners prevent degradation of the liner and potential contamination of the sample by vapor exchange.[21][22]
Purity Ensure compounds are thoroughly purified and dried before long-term storage.Removes residual solvents, catalysts, or acidic/basic impurities that could catalyze degradation over time.
Handling Always handle in a well-ventilated fume hood. Use appropriate PPE (gloves, safety glasses). For lachrymatory compounds (e.g., thenyl bromides), enhanced precautions are essential.[23]Protects the user from potentially hazardous materials and prevents contamination of the sample.

Special Consideration: Stabilizers Some reactive brominated thiophenes, such as 3-thenyl bromide, are known to decompose via acid-catalyzed pathways. For these specific cases, storage over a small amount of a stabilizing agent like anhydrous calcium carbonate or with the addition of a tertiary amine can significantly prolong shelf life.[23]

Experimental Workflow: Assessing Compound Stability

A systematic stability study is essential for characterizing a new compound or validating a storage protocol. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its precision, sensitivity, and ability to separate the parent compound from potential degradants.

cluster_0 Setup cluster_1 Stress Conditions cluster_2 Analysis A 1. Prepare Stock Solution (Known Concentration) B 2. Aliquot into Vials (e.g., Clear, Amber, Headspace) A->B C Ambient / Light B->C D Ambient / Dark (Control) B->D E Elevated Temp (e.g., 40°C / Dark) B->E F ICH Photostability Chamber B->F G 3. Sample at Timepoints (T=0, 1, 2, 4 weeks...) C->G D->G E->G F->G H 4. Analyze by HPLC-UV/MS G->H I 5. Quantify Purity (% Area) & Identify Degradants H->I

Caption: Experimental workflow for a forced degradation (stability) study.

Protocol: HPLC-Based Stability Assessment

This protocol describes a forced degradation study to rapidly assess the stability of a brominated thiophene compound under various stress conditions.

  • Preparation (T=0):

    • Prepare an accurate stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Immediately analyze an aliquot of this solution by a validated HPLC method to establish the initial purity (T=0 baseline). This is your primary reference point.

    • Aliquot the stock solution into several sets of vials:

      • Set A: Clear glass vials (for light exposure).

      • Set B: Amber glass vials (for dark/thermal conditions).

      • Ensure all vials are sealed identically.

  • Incubation:

    • Place Set A vials in a photostability chamber that meets ICH Q1B requirements (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[16]

    • Place one set of Set B vials on a lab bench exposed to ambient light and temperature (a "worst-case" scenario).

    • Place another set of Set B vials in a dark location at ambient temperature (dark control).

    • Place a final set of Set B vials in a temperature-controlled oven at 40°C (thermal stress).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), remove one vial from each stress condition.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Evaluation:

    • Calculate the remaining percentage of the parent compound at each time point relative to T=0.

    • Observe the chromatogram for the appearance of new peaks, which indicate degradation products.

    • If connected to a mass spectrometer (LC-MS), use the mass data to tentatively identify the structures of the major degradants.

    • Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate and identify the primary liabilities (light, heat, etc.).

By adhering to these principles and protocols, researchers can ensure the quality and stability of their brominated thiophene compounds, leading to more reliable, reproducible, and successful scientific outcomes.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Thiophenes

References

Methodological & Application

Application Notes and Protocols for the Stille Cross-Coupling of 5-Bromothiophene-3-carbonitrile with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles and intellectual property opportunities have led to their incorporation into a multitude of approved drugs and advanced materials. The targeted synthesis of specifically substituted thiophenes is therefore a critical endeavor. The Stille cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable tolerance for a wide array of functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules.[1][2][3][4]

This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed Stille cross-coupling of 5-bromothiophene-3-carbonitrile with various organostannane reagents. The presence of both a halogen at the 5-position and an electron-withdrawing nitrile group at the 3-position presents specific considerations for reaction optimization, which will be addressed herein.

The Stilling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed process that couples an organostannane with an organic halide or pseudohalide.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][5] The electron-withdrawing nature of the nitrile group can facilitate this step.

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromothiophene- 3-carbonitrile (R-Br) Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnBu3 Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Br-SnBu3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R-R') Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Pd Catalyst add_reagents Add Reagents to Flask reagents->add_reagents glassware Flame-dry Schlenk Flask setup Assemble under Inert Gas (Ar/N2) glassware->setup setup->add_reagents degas Evacuate & Backfill (3x) add_reagents->degas add_solvent Add Anhydrous, Degassed Solvent degas->add_solvent add_stannane Add Organostannane add_solvent->add_stannane heat Heat to 90-110 °C with Stirring add_stannane->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Workup (e.g., KF wash) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify Tin_Removal start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_kf Wash with Saturated Aqueous KF (1M) dilute->wash_kf precipitate Precipitate Forms (Tributyltin Fluoride) wash_kf->precipitate filter Filter through Celite® precipitate->filter Yes separate Separate Layers precipitate->separate No filter->separate wash_brine Wash Organic Layer with Brine separate->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified Product chromatography->product

References

Heck reaction conditions for substituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mizoroki-Heck Reaction for the Functionalization of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Mizoroki-Heck reaction, specifically tailored for its application to substituted thiophene scaffolds. Thiophene moieties are privileged structures in medicinal chemistry and materials science, and their precise functionalization is critical for the development of novel therapeutics and organic electronics.[1] The Palladium-catalyzed Heck reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the direct vinylation or arylation of halothiophenes.[2][3] This document moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, offering field-proven insights to empower researchers in optimizing these critical transformations.

The Mechanistic Heart of the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and rationally designing a successful Heck reaction. The process is a symphony of organometallic transformations involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4] The generally accepted mechanism proceeds through four key stages: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.

First, the active Pd(0) catalyst inserts into the carbon-halide bond of the substituted thiophene (oxidative addition), forming a Pd(II) intermediate. This is often the rate-determining step. The alkene coupling partner then coordinates to this complex. In the migratory insertion step, the thiophene group is transferred to one of the alkene carbons while the other carbon forms a new bond with palladium. Following this, β-hydride elimination occurs, where a hydrogen atom from an adjacent carbon is transferred to the palladium, forming the C-C double bond of the product and a palladium-hydride species. Finally, a base is required to neutralize the generated hydrohalic acid (e.g., HBr) and regenerate the active Pd(0) catalyst, allowing the cycle to begin anew.[4]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Thienyl-X pd_complex Thienyl-Pd(II)(L)₂-X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex π-Alkene Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_complex beta_elimination β-Hydride Elimination sigma_complex->beta_elimination product_complex Product-Pd(II)H Complex beta_elimination->product_complex Product regeneration Base-mediated Regeneration product_complex->regeneration products_out Substituted Thiophene + HB + Base regeneration->pd0 Base - HB-Base reagents_in Thienyl-X + Alkene

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Key Reaction Parameters

The success of a Heck reaction with a substituted thiophene hinges on the careful selection of several interdependent components. The sulfur atom in the thiophene ring can interact with the palladium catalyst, sometimes leading to catalyst inhibition, which makes judicious choice of conditions especially important.

Core Components & Rationale
  • Thiophene Substrate: The nature of the leaving group (X) on the thiophene ring is critical, with reactivity following the order I > Br >> Cl.[2] While iodo- and bromothiophenes are common, the coupling of more cost-effective but less reactive chlorothiophenes often requires more specialized, highly active catalyst systems.[5] The position of substituents also dictates regioselectivity. For 3-substituted thiophenes, coupling generally occurs at the more acidic C2 position. For 2-substituted thiophenes, the reaction favors the C5 position.[6]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most common and cost-effective pre-catalyst.[6] It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or the solvent.[7] Other common sources include Pd₂(dba)₃ and PdCl₂.[2] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Ligands: Ligands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate its reactivity and selectivity.[8]

    • Phosphines: Triphenylphosphine (PPh₃) is a standard, but for more challenging substrates, electron-rich and bulky phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often more effective.[9][10]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that can form highly stable and active palladium complexes, sometimes outperforming phosphines for difficult couplings.[11]

    • Ligand-Free Conditions: Some protocols work without an added ligand, which simplifies purification.[6] This is often achieved in polar aprotic solvents like DMF, which can itself act as a weak ligand.

  • Base: The base is non-negotiable; it is required to neutralize the HX acid produced during β-hydride elimination, thereby regenerating the Pd(0) catalyst.[6][12]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are widely used. K₂CO₃ is a robust and common choice.[12][13]

    • Organic Bases: Triethylamine (Et₃N) is a frequent choice, particularly in the "Jeffery conditions," though its volatility can be a drawback at high temperatures.[2][10]

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), acetonitrile, and dioxane are most common.[9][10][13] DMF is often an excellent choice as it aids in stabilizing the catalytic species.[13]

Data Summary: Reaction Conditions for Substituted Thiophenes

The following table summarizes a range of reported conditions for the Heck reaction on various thiophene substrates, providing a starting point for experimental design.

Thiophene SubstrateAlkene PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-BromothiopheneStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF120-140High[9]
3-BromothiopheneStyrenePd(OAc)₂ (2)NoneK₂CO₃ (2)DMF120~70-80[12]
3-IodothiopheneMethyl AcrylatePd(OAc)₂ (5)NoneEt₃N (1.2)Acetonitrile170 (MW)High[3]
3-BromothiopheneMethyl AcrylatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Dioxane100High[3]
Benzo[b]thiopheneStyrenePd₂(dba)₃·CHCl₃ (2.5)NoneAg₂CO₃ (0.75)HFIP2493[14]
2-BromothiophenePent-4-en-2-olPd(OAc)₂ (1)PPh₃ (3)NaHCO₃ (2)N/AN/A55[15]
Thiophene-3-carboxaldehydeIodobenzenePd(OAc)₂ (5)n-Bu₄NBr (100)NaOAc (N/A)CH₃CN/H₂O10093[16]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be anhydrous unless otherwise specified.

Protocol 1: General Procedure for Heck Coupling of Bromothiophene and Styrene (Conventional Heating)

This protocol is a generalized procedure based on common literature methods.[9][12]

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂ - 0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃ - 2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the dry Schlenk flask, add the Palladium(II) Acetate and Potassium Carbonate.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous DMF via syringe. Follow with the addition of 3-bromothiophene and then styrene.

  • Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Microwave-Assisted Heck Coupling of Iodothiophene and an Acrylate

This protocol offers a significant acceleration of reaction time.[3]

Materials:

  • 3-Iodothiophene (1.3 mmol, 1.0 equiv)

  • Methyl Acrylate (2.6 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂ - 0.065 mmol, 5 mol%)

  • Triethylamine (Et₃N - 1.6 mmol, 1.2 equiv)

  • Acetonitrile (3 mL)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • Setup: To the microwave reaction vessel, add Palladium(II) Acetate and the magnetic stir bar.

  • Reagent Addition: Add acetonitrile, followed by triethylamine, 3-iodothiophene, and finally methyl acrylate.

  • Sealing: Securely cap the reaction vessel.

  • Reaction: Place the vessel in the microwave reactor. Program the reactor to heat the mixture to 170 °C and hold for 10 minutes with stirring.

  • Workup and Purification: After the reaction, allow the vessel to cool to room temperature. The workup and purification procedure is identical to that described in Protocol 1.

Troubleshooting and Optimization Workflow

Even with established protocols, challenges can arise. Low yield, side-product formation, or a complete lack of reactivity are common hurdles.

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base).1. Use a more active pre-catalyst or add a phosphine ligand to stabilize the catalyst. Ensure the atmosphere is truly inert.2. Gradually increase the reaction temperature in 10 °C increments.[12]3. Use freshly dried solvents and finely ground, oven-dried bases.
Formation of Palladium Black Catalyst has precipitated out of solution and is inactive.Increase ligand-to-palladium ratio. Use a more strongly coordinating ligand (e.g., bulky phosphine, NHC).
Olefin Isomerization Reversible β-hydride elimination and re-addition.The choice of base can influence this. A stronger base can accelerate catalyst regeneration and minimize isomerization.[12] Adding halide salts (e.g., TBABr) can sometimes suppress this.
Reductive Dehalogenation The starting halothiophene is converted to thiophene.This can be promoted by certain bases or impurities. Ensure reagents are pure. Sometimes lowering the temperature can mitigate this side reaction.

A systematic approach is key to optimizing a challenging Heck reaction. The following workflow provides a logical progression for refining reaction conditions.

Optimization_Workflow start Start with Standard Conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 120°C) check_conversion Low or No Conversion? start->check_conversion screen_ligand Screen Ligands (PPh₃, P(o-tol)₃, P(t-Bu)₃) check_conversion->screen_ligand Yes side_products Side Products Observed? check_conversion->side_products No (Good Conversion) screen_base Screen Bases (Et₃N, NaOAc, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvents (NMP, Dioxane, MeCN) screen_base->screen_solvent increase_temp Increase Temperature (130°C -> 140°C) screen_solvent->increase_temp increase_temp->side_products adjust_params Adjust Parameters - Lower Temperature - Change Base - Add Halide Salt side_products->adjust_params Yes success Optimized Reaction side_products->success No adjust_params->success

Caption: A systematic workflow for optimizing Heck reaction conditions.

Modern Frontiers: C-H Activation

While the classical Heck reaction relies on pre-functionalized halothiophenes, a major advancement in the field is the direct C-H activation/functionalization approach.[17] These methods couple unfunctionalized thiophenes directly with aryl or vinyl partners, avoiding the synthesis of halothiophenes and improving atom economy.[18] Developing these protocols often requires bespoke catalyst systems and a deeper mechanistic understanding to control the inherent challenges of regioselectivity between the C2 and C3 positions.[19]

References

Application Notes & Protocols: Sonogashira Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Sonogashira coupling protocols tailored for bromothiophene substrates. As a foundational carbon-carbon bond-forming reaction, the Sonogashira coupling is indispensable for the synthesis of conjugated arylalkynes and enynes, which are critical building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] Thiophene-containing alkynes, in particular, are of significant interest due to their unique electronic properties, making them valuable components in molecular electronics and drug development.[5][6]

This document moves beyond a simple recitation of steps to explain the underlying principles, offering insights into catalyst selection, reaction optimization, and troubleshooting common challenges associated with electron-rich heteroaryl halides like bromothiophenes.

The Catalytic Heart of the Reaction: Mechanism and Key Components

A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[7][8][9][10]

The Dual Catalytic Cycle (Copper Co-catalyzed)

The synergistic action of palladium and copper allows the reaction to proceed under mild conditions.[7][9]

  • The Palladium Cycle : This is the primary cross-coupling engine.

    • Oxidative Addition : The active Palladium(0) catalyst reacts with the bromothiophene, inserting into the carbon-bromine bond to form a Palladium(II) intermediate. This is often the rate-limiting step, especially for electron-rich and sterically hindered bromides.[9]

    • Transmetalation : The organopalladium(II) complex receives the acetylide group from a copper acetylide intermediate. This regenerates the copper(I) catalyst.[8][9]

    • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylthiophene product and regenerate the active Palladium(0) catalyst, allowing the cycle to continue.[8]

  • The Copper Cycle : This cycle's primary role is to activate the alkyne.

    • Deprotonation : An amine base deprotonates the terminal alkyne.[8][11]

    • Acetylide Formation : The resulting acetylide anion coordinates with the Copper(I) salt (e.g., CuI) to form a copper acetylide species. This species is crucial for the transmetalation step with the palladium center.[9]

Sonogashira_Mechanism_Cu Figure 1: Copper Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Thienyl-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition pd_trans Thienyl-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation cu_cat Cu(I)X pd_ox->cu_cat pd_trans->pd0 product Thienyl-C≡CR pd_trans->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Acetylide Formation cu_acetylide->pd_ox r_br Thienyl-Br r_br->pd_ox alkyne H-C≡CR alkyne->cu_acetylide base_h Base-H⁺ base Base base->alkyne Deprotonation cu_x_regen Cu(I)X pd_regen Pd(0)L₂ center_pd center_cu Sonogashira_Mechanism_Cu_Free Figure 2: Copper-Free Sonogashira Cycle pd0 Pd(0)Lₙ pd_ox Thienyl-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition pd_pi [Thienyl-Pd(II)L(C≡CR)] π-Complex pd_ox->pd_pi Alkyne Coordination & Ligand Dissociation pd_acetylide Thienyl-Pd(II)L(C≡CR) pd_pi->pd_acetylide Deprotonation base_hbr Base-H⁺Br⁻ pd_acetylide->pd0 product Thienyl-C≡CR pd_acetylide->product Reductive Elimination r_br Thienyl-Br r_br->pd_ox alkyne H-C≡CR alkyne->pd_pi base Base base->pd_pi

References

The Strategic Application of 5-Bromothiophene-3-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a diverse and adaptable molecular toolbox. Among the privileged scaffolds that have consistently delivered clinical candidates, the thiophene ring holds a distinguished position.[1][2] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, has led to its incorporation into numerous FDA-approved drugs.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Bromothiophene-3-carbonitrile .

With its strategically positioned reactive handles—a bromine atom at the 5-position and a nitrile group at the 3-position—this heterocyclic building block offers a gateway to a vast chemical space. The bromine atom serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions, while the nitrile group can be elaborated into a variety of functionalities or act as a key pharmacophoric element. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its key transformations and insights into the structure-activity relationships of its derivatives.

The Role of this compound in Drug Discovery Programs

The utility of this compound in medicinal chemistry is primarily centered on its role as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] The thiophene core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing for the design of competitive inhibitors.

A notable example of the application of this compound is in the development of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are implicated in a variety of stress-induced signaling pathways and are attractive targets for the treatment of inflammatory diseases and cancer. A patent for novel JNK inhibitors describes the use of this compound as a key starting material for the synthesis of potent inhibitors.

The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below:

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine D Library of 5-Aryl-thiophene-3-carbonitriles B->D E Library of 5-Amino-thiophene-3-carbonitriles C->E F Further Functionalization (e.g., Nitrile Hydrolysis) D->F E->F G Biological Screening (e.g., Kinase Assays) F->G H Lead Optimization (SAR Studies) G->H I Drug Candidate H->I

A generalized workflow for the utilization of this compound in a drug discovery program.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The synthetic versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for the two most common transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6][7][8] This reaction is widely favored in the pharmaceutical industry due to its mild conditions and broad functional group tolerance.

Protocol: Synthesis of 5-Arylthiophene-3-carbonitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiophene-3-carbonitrile.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can significantly impact yield and reaction time.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base depends on the substrate and catalyst.
Solvent 1,4-Dioxane/H₂O, DMF, TolueneSolvent choice can influence catalyst solubility and reaction rate.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[9][10][11][12][13]

Protocol: Synthesis of 5-(Arylamino)thiophene-3-carbonitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the bromine and nitrile groups on the thiophene ring of this compound provides a framework for systematic SAR exploration.

SAR cluster_0 This compound Core cluster_1 Modifications at 5-Position cluster_2 Modifications at 3-Position cluster_3 Impact on Biological Activity A Thiophene Scaffold B 5-Bromo D Aryl/Heteroaryl Groups (via Suzuki Coupling) B->D E Amino Groups (via Buchwald-Hartwig) B->E C 3-Nitrile F Amide/Carboxylic Acid (via Nitrile Hydrolysis) C->F G Tetrazole (via Cycloaddition) C->G H Potency D->H I Selectivity D->I E->H J Pharmacokinetics E->J F->H F->J G->H G->J

Key structural modifications of this compound and their impact on biological activity.

Studies on thiophene-3-carboxamide derivatives as JNK inhibitors have revealed key SAR insights.[14] The amide nitrogen can form a crucial hydrogen bond with the hinge region of the kinase. The substituent at the 5-position of the thiophene ring explores a hydrophobic pocket, and its size and electronics can significantly impact potency and selectivity. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or converted to other functional groups to modulate physicochemical properties and target engagement. For instance, in the context of irreversible inhibitors, the acrylamide moiety can be introduced to form a covalent bond with a cysteine residue in the active site of the kinase.[15]

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its dual reactivity allows for the rapid generation of diverse compound libraries through well-established cross-coupling methodologies. A thorough understanding of its reactivity and the structure-activity relationships of its derivatives can empower drug discovery professionals to efficiently navigate the path from a starting material to a potential clinical candidate. As the demand for novel and targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

Synthesis of kinase inhibitors using a thiophene scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Kinase Inhibitors Utilizing a Thiophene Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiophene Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1]

The development of small molecule kinase inhibitors has revolutionized cancer therapy. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation.[2] In the vast universe of chemical structures used to design these inhibitors, heterocyclic scaffolds are paramount.[3][4] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold".[2][5]

Thiophene and its derivatives are attractive pharmacophores for several reasons:

  • Bioisosteric Similarity: The thiophene ring is often considered a bioisostere of a phenyl ring, allowing it to mimic interactions with biological targets while offering unique electronic properties and metabolic profiles.[6][7]

  • Structural Versatility: The thiophene ring can be readily substituted at multiple positions, providing a versatile platform for chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[8]

  • Proven Clinical Success: Numerous FDA-approved drugs across various therapeutic areas contain a thiophene moiety, validating its utility and general safety in drug design.[2][5]

This guide provides a detailed overview of the key synthetic strategies and step-by-step protocols for constructing thiophene-based kinase inhibitors, focusing on robust and widely applicable methodologies.

Core Synthetic Strategies: Building the Thiophene Engine

The construction of a thiophene-based kinase inhibitor can be conceptually divided into two main phases: the formation of the core thiophene ring and its subsequent functionalization to build the final, complex molecule.

G cluster_0 Phase 1: Thiophene Core Synthesis cluster_1 Phase 2: Functionalization & Diversification Gewald Gewald Reaction Core Substituted 2-Aminothiophene Core Gewald->Core Forms the core ring Other Other Cyclization Methods Other->Core Suzuki Suzuki Coupling Buchwald Buchwald-Hartwig Amination Suzuki->Buchwald Installs amine functionalities Amide Amide Coupling Buchwald->Amide Forms key amide bonds Final Final Kinase Inhibitor Amide->Final Core->Suzuki Adds aryl/heteroaryl groups

Caption: General workflow for synthesizing thiophene-based kinase inhibitors.

Strategy 1: The Gewald Three-Component Reaction

The Gewald reaction is a cornerstone of thiophene synthesis, particularly for producing the 2-aminothiophene motif that is a common starting point for many kinase inhibitors.[9][10] It is a multi-component reaction that brings together a ketone or aldehyde, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[11]

Causality & Rationale: The power of the Gewald reaction lies in its convergence and efficiency. By combining three simple starting materials in a single pot, it rapidly generates a highly functionalized heterocyclic core, minimizing step count and maximizing synthetic efficiency.[12] The choice of base (often a morpholine or piperidine) is critical; it must be strong enough to deprotonate the active methylene compound to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions with the elemental sulfur.[12]

G A 1. Knoevenagel Condensation (Ketone + Active Methylene) B 2. Michael Addition (Sulfur adds to intermediate) A->B Forms α,β-unsaturated nitrile C 3. Ring Closure (Intramolecular attack on nitrile) B->C Forms sulfurated intermediate D 4. Tautomerization (Aromatization to thiophene) C->D Forms imine intermediate E Final Product: 2-Aminothiophene D->E

Caption: Simplified mechanistic steps of the Gewald reaction.

Experimental Protocol 1: Gewald Synthesis of a 2-Aminothiophene Core

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common building block.

Materials and Reagents

ReagentGradeSupplier Example
CyclohexanoneReagentPlus®, 99%Sigma-Aldrich
Ethyl cyanoacetate98%Sigma-Aldrich
Sulfur (elemental)Powder, 99.98%Sigma-Aldrich
Morpholine99%Sigma-Aldrich
Ethanol (EtOH)200 proof, absoluteFisher Scientific
HexanesACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10.0 g, 102 mmol), ethyl cyanoacetate (11.5 g, 102 mmol), and ethanol (50 mL).

  • Addition of Sulfur: With gentle stirring, add elemental sulfur (3.27 g, 102 mmol). Safety Note: Perform in a well-ventilated fume hood as sulfur can be irritating.

  • Initiation with Base: Slowly add morpholine (8.9 g, 102 mmol) to the suspension. The addition is exothermic, and the reaction mixture will turn from a yellow suspension to a dark orange/red solution.

    • Rationale: Morpholine acts as a basic catalyst to promote both the initial Knoevenagel condensation and the subsequent ring-closure steps.[9]

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The disappearance of the starting materials indicates completion.

  • Work-up (Crystallization): After 2 hours, remove the flask from the heat source and allow it to cool to room temperature. As it cools, a solid product should begin to precipitate.

  • Isolation: Place the flask in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration, washing the crystals with two portions of cold ethanol (2 x 20 mL).

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum to a constant weight.

Characterization and Validation

ParameterExpected Outcome
Yield 18-20 g (78-87%)
Appearance Off-white to pale yellow crystalline solid
Melting Point 146-148 °C
¹H NMR Consistent with published spectra
MS (ESI) m/z = 226.1 [M+H]⁺

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; insufficient heating time.Extend reflux time and monitor by TLC until starting materials are consumed.
Oily Product / No Crystals Impurities present; insufficient cooling.Try to induce crystallization by scratching the flask wall. If unsuccessful, purify by column chromatography (Silica, Hexanes:EtOAc gradient).
Dark, Tarry Product Reaction overheated or run for too long.Ensure temperature control is accurate. Do not exceed the recommended reaction time significantly.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Once the thiophene core is synthesized, the key to building a potent kinase inhibitor is the precise installation of various functional groups. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the formation of C-C bonds between the thiophene scaffold and various aryl or heteroaryl groups.[13][14]

Causality & Rationale: Kinase inhibitors often feature a biaryl or heteroaryl-aryl structure to occupy different pockets within the ATP-binding site. The Suzuki coupling is ideal for this because of its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[15] The catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) catalyst, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_1 R¹-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition pd2_2 R¹-Pd(II)L₂-R² pd2_1->pd2_2 Transmetalation (+ Base) pd2_2->pd0 Reductive Elimination R1R2 R¹-R² (Final Product) pd2_2->R1R2 R1X R¹-X (Thiophene-Halide) R1X->pd2_1 R2B R²-B(OH)₂ (Aryl Boronic Acid) R2B->pd2_1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki Coupling for Thiophene Functionalization

This protocol describes the coupling of a brominated thiophene core with a commercially available boronic acid. We will first need to brominate the product from Protocol 1 (a step not detailed here but standard) to create the necessary halide partner.

Materials and Reagents

ReagentGradeSupplier Example
2-Bromo-thiophene starting materialSynthesizedN/A
4-Methoxyphenylboronic acid98%Sigma-Aldrich
Pd(PPh₃)₄ (Tetrakis)99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Deionized WaterN/AN/A

Step-by-Step Procedure

  • Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Loading: Under a positive pressure of inert gas, add the 2-bromo-thiophene starting material (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a mild base required to activate the boronic acid for the transmetalation step.[13]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The system should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

    • Rationale: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, facilitating the reaction.[16]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor by TLC until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to yield the pure coupled product.

Characterization and Validation

ParameterExpected Outcome
Yield Typically 70-95% after chromatography
Appearance White to off-white solid
¹H NMR Disappearance of the C-H proton signal at the brominated position and appearance of new aromatic signals from the coupled partner.
MS (ESI) Correct molecular ion peak for the coupled product.

Conclusion

The thiophene scaffold is a powerful and versatile platform for the design and synthesis of novel kinase inhibitors. Masterful application of foundational reactions like the Gewald synthesis for core construction, coupled with the precision of modern cross-coupling techniques like the Suzuki reaction for functionalization, provides a robust and efficient pathway from simple starting materials to complex, potent drug candidates. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore this rich chemical space in the ongoing quest for next-generation therapeutics.

References

Application Notes and Protocols: 5-Bromothiophene-3-carbonitrile as a Versatile Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic electronics continues to accelerate, driven by the promise of low-cost, flexible, and large-area devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used. Thiophene-based conjugated polymers are a cornerstone of this field, offering excellent charge transport properties and chemical stability.[3][4] This document provides a detailed guide to the use of 5-Bromothiophene-3-carbonitrile (CAS No. 18792-00-2), a key heterocyclic building block, in the synthesis of high-performance conjugated polymers. We will explore its chemical properties, its role in tuning the electronic structure of polymers, and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions.

The Building Block: Physicochemical Properties and Reactivity

This compound is a bifunctional thiophene derivative. Its structure is strategically designed for polymerization and electronic tuning. The bromine atom at the 5-position serves as a highly efficient reactive site for forming carbon-carbon bonds via cross-coupling reactions.[5][6] Simultaneously, the electron-withdrawing cyano (nitrile) group at the 3-position profoundly influences the electronic properties of the resulting polymer, making it an invaluable component for creating donor-acceptor (D-A) architectures.[6]

PropertyValueReference(s)
CAS Number 18792-00-2[7][8]
Molecular Formula C₅H₂BrNS[7][8]
Molecular Weight 188.04 g/mol [7][8]
Appearance Solid[9]
Purity Typically ≥97%[8]
Key Reactive Sites C5-Br (for cross-coupling), C3-CN (for electronic tuning)[6]
Primary Applications Synthesis of conjugated polymers for OFETs, OPVs, and functional materials[6]

Causality of Reactivity: The utility of this compound stems from its well-defined regiochemistry. The C-Br bond is the primary handle for polymerization through palladium-catalyzed methods like Suzuki and Stille couplings.[10][11] The reactivity order for halogens in these couplings is generally I > Br >> Cl, making the bromo-substituent an ideal balance of high reactivity and stability for purification and handling.[12] The nitrile group is a strong electron-withdrawing moiety, which lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer backbone, a critical strategy for improving air stability and optimizing energy level alignment in electronic devices.[6]

Role and Application in Organic Electronic Devices

The incorporation of this compound into a polymer chain transforms it from a simple monomer into a functional electronic material. Its primary role is to serve as an electron-accepting ("acceptor") unit when paired with an electron-donating ("donor") comonomer, leading to D-A copolymers. This architecture is fundamental to modern organic electronics.

Application in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental switching elements in organic circuits, analogous to silicon transistors.[1] The active layer, composed of the organic semiconductor, must facilitate efficient charge transport between the source and drain electrodes.[13] Polymers containing this compound can be designed to have ordered molecular packing and appropriate energy levels for efficient hole or electron transport. The stability imparted by the lowered HOMO level often leads to devices that can operate reliably in ambient conditions.

Caption: Basic architecture of a bottom-gate, top-contact OFET.

Application in Organic Photovoltaics (OPVs)

In OPVs, the goal is to convert light into electricity.[2] The most common device structure is the bulk heterojunction (BHJ), where a blend of a donor polymer and an acceptor material (often a fullerene derivative or another polymer) forms the active layer.[14][15] The D-A nature of copolymers derived from this compound facilitates efficient photoinduced charge separation at the donor-acceptor interface, a critical step in generating a photocurrent.[5]

Caption: Layered structure of a conventional bulk heterojunction OPV.

Synthetic Protocols for Polymerization

The following protocols are generalized methodologies for the polymerization of this compound. Note: These reactions are highly sensitive to oxygen and water. All procedures must be conducted using standard Schlenk line or glovebox techniques with anhydrous, degassed solvents.

Protocol 1: Stille Cross-Coupling Polymerization

The Stille reaction couples an organohalide with an organotin compound.[12][16] It is widely used for polymer synthesis due to its tolerance of various functional groups, though the toxicity of organotin reagents is a significant drawback that requires careful handling and purification.[10][16]

Caption: Reaction scheme for Stille polymerization.

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.0 mmol, 188.04 mg) and the desired distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with high-purity argon or nitrogen. This cycle is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous, degassed toluene (40 mL) is added via cannula. The mixture is stirred until all solids are dissolved.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg) is added to the flask under a positive flow of argon. Causality: Pd(0) is the active catalytic species that initiates the cycle by oxidative addition into the C-Br bond.[16]

  • Reaction: The flask is lowered into a preheated oil bath at 110 °C and stirred vigorously under a positive pressure of argon for 24-48 hours. The reaction progress can be monitored by the appearance of a dark, often deeply colored, polymer precipitating from the solution.

  • Termination and Precipitation: The reaction is cooled to room temperature. The flask is opened to the air, and the solution is slowly poured into a beaker containing 400 mL of vigorously stirring methanol to precipitate the crude polymer.

  • Purification: The crude polymer is collected by filtration and subjected to Soxhlet extraction sequentially with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Final Product: The polymer solution is concentrated by rotary evaporation, and the polymer is precipitated again into methanol, filtered, and dried under vacuum at 40 °C overnight.

Protocol 2: Suzuki Cross-Coupling Polymerization

The Suzuki coupling reaction, which pairs an organohalide with an organoboron compound, is often preferred over the Stille reaction due to the low toxicity of the boron-containing reagents.[17][18] The reaction requires a base to activate the organoboron species for transmetalation.[19][20]

Caption: Reaction scheme for Suzuki polymerization.

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried 100 mL Schlenk flask is charged with this compound (1.0 mmol, 188.04 mg), the desired diboronic acid or ester comonomer (1.0 mmol), and anhydrous potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg). Causality: The base is crucial for the formation of a boronate complex, which facilitates the transmetalation step in the catalytic cycle.[19]

  • Inert Atmosphere: The flask is evacuated and backfilled with high-purity argon three times.

  • Solvent Addition: A degassed mixture of toluene (30 mL) and water (10 mL) is added via cannula. A phase transfer catalyst such as Aliquat 336 may be added to improve mixing.

  • Catalyst Precursor Addition: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg) are added under a positive flow of argon.

  • Reaction: The mixture is heated to 90 °C and stirred vigorously for 48 hours under argon.

  • Work-up: After cooling, the organic layer is separated, washed with water and brine, and then slowly poured into 400 mL of stirring methanol to precipitate the polymer.

  • Purification and Isolation: The polymer is purified using the same Soxhlet extraction and precipitation procedure described in the Stille protocol (Section 3.1, steps 7-8).

Polymer Characterization and Performance Metrics

After synthesis and purification, the polymer's properties must be thoroughly characterized to assess its suitability for electronic devices. Key data are often summarized for comparison.

Table of Exemplary Polymer Properties:

ParameterMethodTypical Value RangeSignificance
Number-Average Molecular Weight (Mₙ)GPC15 - 50 kDaAffects solubility and film-forming properties.
Polydispersity Index (PDI)GPC1.5 - 2.5A measure of the molecular weight distribution.
UV-Vis Absorption Max (λₘₐₓ, solution)UV-Vis Spectroscopy450 - 650 nmIndicates the polymer's ability to absorb light in the visible spectrum.
Optical Bandgap (Eg)Tauc Plot from UV-Vis1.7 - 2.2 eVDetermines the energy of photons the material can absorb.
HOMO Energy LevelCyclic Voltammetry (CV)-5.1 to -5.5 eVGoverns hole injection/extraction and stability in air.
LUMO Energy LevelCV or Eg + HOMO-3.0 to -3.6 eVGoverns electron injection/extraction and compatibility with acceptor materials.
OFET Hole Mobility (µh)OFET Device Testing10⁻³ - 10⁻¹ cm²/VsMeasures the efficiency of charge transport in a transistor.
OPV Power Conversion Efficiency (PCE)Solar Simulator5 - 12 % (lab scale)Overall efficiency of converting light to electrical power.

Conclusion

This compound stands out as a powerful and versatile building block for the synthesis of advanced organic semiconductors. Its dual-functionality—a reactive handle for polymerization and an electron-withdrawing group for electronic tuning—provides chemists with a precise tool to engineer the properties of conjugated polymers. The protocols detailed herein, based on robust and well-established Stille and Suzuki cross-coupling reactions, offer a reliable pathway to novel materials for next-generation OFETs and OPVs. Careful execution of these synthetic procedures, followed by rigorous purification and characterization, is paramount to unlocking the full potential of this valuable synthon in the ever-evolving landscape of organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stilling Reaction Yield for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Stille cross-coupling reaction, with a specialized focus on the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues. The Stille reaction is a powerful tool for C-C bond formation due to its tolerance of a wide array of functional groups, making it invaluable in complex molecule synthesis.[1][2] However, its application to heterocyclic systems like thiophenes can present unique challenges.

This resource provides in-depth, field-proven insights to help you navigate these challenges, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Question: My Stille reaction with a bromothiophene substrate is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Stille coupling of bromothiophenes can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent stability. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich heteroaromatics like thiophenes, electron-rich and sterically bulky phosphine ligands can accelerate the reaction.[1][5] Ligands such as P(t-Bu)₃, P(o-tol)₃, and XPhos have shown success in similar systems.[5][6] The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition and reductive elimination.[3][7]

2. Reaction Conditions:

  • Temperature: While some Stille reactions proceed at room temperature, couplings involving less reactive bromides or sterically hindered substrates often require heating.[2] A systematic increase in temperature (e.g., from 80°C to 110°C) can significantly improve the reaction rate. However, be aware that excessively high temperatures can lead to side reactions and decomposition of reagents.[1][8]

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. Toluene is also a frequent choice.[9] The solvent must be able to dissolve the reactants and keep the catalyst in the active state.[8] Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can dramatically accelerate the rate-limiting transmetalation step.[3][5] This is particularly beneficial for sluggish reactions. The proposed role of CuI is to act as a scavenger for free phosphine ligands, which can inhibit the reaction.[5]

3. Reagent Quality and Stoichiometry:

  • Organotin Reagent Purity: Organotin reagents can degrade over time. Ensure the purity of your stannane. If it has been stored for a long time, consider purifying it by flash chromatography or distillation. They are generally stable to air and moisture, which is an advantage of the Stille reaction.[2][3]

  • Stoichiometry: A slight excess of the organotin reagent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

Here is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow start Low Yield in Stille Reaction catalyst Check Catalyst System - Pd(0) source (e.g., Pd₂(dba)₃) - Ligand (e.g., P(t-Bu)₃, XPhos) start->catalyst conditions Optimize Reaction Conditions - Increase temperature incrementally - Ensure anhydrous/degassed solvent catalyst->conditions If no improvement success Improved Yield catalyst->success If successful reagents Verify Reagent Quality - Purity of organotin - Stoichiometry (slight excess of stannane) conditions->reagents If still low conditions->success If successful additives Consider Additives - Add CuI to accelerate transmetalation reagents->additives If problem persists reagents->success If successful additives->success If successful fail Persistent Low Yield (Consult further literature for specific substrate) additives->fail If unsuccessful

Caption: Troubleshooting workflow for low Stille reaction yield.

Question: I am observing significant amounts of homocoupled product from my organotin reagent. How can I minimize this side reaction?

Answer:

Homocoupling of the organostannane is a common side reaction in Stille couplings.[3][10] It can occur through two primary mechanisms: reaction of two equivalents of the organotin with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] Here are strategies to mitigate this issue:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Careful Addition of Reagents: Adding the organotin reagent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, disfavoring the bimolecular homocoupling reaction.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If you are using a Pd(II) precatalyst, ensure its rapid reduction to Pd(0) to minimize side reactions with the organotin. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand can be beneficial.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial, as oxygen can sometimes promote homocoupling pathways.

Question: I am struggling to remove the toxic organotin byproducts from my final product. What are the most effective purification methods?

Answer:

The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[3][10] Here are several effective methods for their removal:

  • Aqueous Workup with Potassium Fluoride: A common and effective method is to quench the reaction and then stir the crude mixture with a saturated aqueous solution of potassium fluoride (KF).[11] The fluoride ions have a high affinity for tin, forming insoluble and easily filterable trialkyltin fluoride salts.

  • Silica Gel Chromatography with Triethylamine: During column chromatography, adding a small amount of triethylamine (~2-5%) to the eluent can help in removing tin residues.[12]

  • Specialized Scavengers: Several commercial and literature-reported tin scavengers can be used. These are often functionalized silica gels or polymers that selectively bind to the tin byproducts.

  • DBU/Iodine Treatment: A previously reported method involves diluting the concentrated product mixture with an ether, adding a slight excess of DBU, and then adding an ether-iodine solution until the iodine color persists, followed by silica gel chromatography.[11]

Purification MethodPrincipleKey Considerations
Potassium Fluoride Wash Formation of insoluble trialkyltin fluoride.Requires vigorous stirring for an adequate time.
Triethylamine in Eluent Modifies the silica surface to better retain tin byproducts.Can affect the elution of amine-containing products.
Tin Scavengers Covalent or dative bonding to the scavenger support.Can be expensive.
DBU/Iodine Treatment In-situ formation of non-polar tin iodide.Requires careful handling of iodine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Stille reaction?

A1: The catalytic cycle of the Stille reaction is well-established and involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., bromothiophene) to form a Pd(II) complex.[3]

  • Transmetalation: The organotin reagent exchanges its organic group with the halide on the palladium center. This step is often rate-limiting.[3][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

Stille_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation SnX_out X-SnR₃ PdII_RX->SnX_out Product R¹-R² PdII_R1R2->Product Reductive Elimination RE_out Pd(0)L₂ OA_in R¹-X OA_in->Pd0 TM_in R²-SnR₃ TM_in->PdII_RX

References

Technical Support Center: Purification Methods for Substituted Thiophene-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted thiophene-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The purity of these building blocks is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document moves beyond standard protocols to provide in-depth, field-tested solutions to the common and complex challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Choosing Your Primary Purification Strategy

Question: I have a crude substituted thiophene-3-carbonitrile. How do I choose the best purification method?

Answer: The optimal purification strategy depends on the physical state of your compound, the nature of the impurities, and the scale of your reaction. The decision process can be streamlined by considering a few key factors. For solids, recrystallization is often the most efficient method for achieving high purity on a large scale, assuming a suitable solvent can be found. For liquids, or for complex mixtures of solids that are difficult to separate by recrystallization, column chromatography is the method of choice.

Below is a workflow to guide your decision-making process.

G start Crude Product (Substituted Thiophene-3-carbonitrile) state What is the physical state? start->state solid Solid state->solid liquid Liquid or Oil state->liquid purity_check_solid Is the crude product >85% pure by TLC/NMR? solid->purity_check_solid purity_check_liquid Is the product thermally stable and has a distinct boiling point from impurities? liquid->purity_check_liquid recrystallization Attempt Recrystallization purity_check_solid->recrystallization Yes column Perform Column Chromatography purity_check_solid->column No, or multiple close-running spots purity_check_liquid->column No, or non-volatile distillation Consider Vacuum Distillation purity_check_liquid->distillation Yes

Caption: Workflow for selecting a primary purification method.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique but can present challenges, especially with sensitive heterocyclic compounds.[1][2]

Question: My compound appears to be degrading on the silica gel column. What can I do?

Answer: This is a common issue with electron-rich heterocycles like thiophenes. The acidic nature of the silanol (Si-OH) groups on the surface of standard silica gel can catalyze decomposition or lead to irreversible adsorption.

  • Causality: The lone pairs on the thiophene's sulfur atom can interact strongly with acidic protons on the silica surface, potentially leading to ring-opening or polymerization, especially for highly activated derivatives.

  • Solutions:

    • Deactivate the Silica: Neutralize the acidic sites by preparing a slurry of your silica gel in the starting eluent containing 1-2% triethylamine (Et₃N). Alternatively, you can add 1-2% triethylamine directly to your mobile phase.[2][3] This is particularly effective if your compound has basic functionalities.

    • Minimize Contact Time: Use flash chromatography with positive air pressure rather than a gravity column. A faster elution minimizes the time your compound spends on the stationary phase.[4]

    • Switch Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral alumina.[2][5] Perform a quick stability test by spotting your compound on both silica and alumina TLC plates and letting them sit for an hour before eluting to see if degradation occurs.[5]

Question: I'm struggling to separate regioisomers. How can I improve the resolution?

Answer: Regioisomers often have very similar polarities, making them difficult to separate. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.

  • Causality: The minimal difference in the overall dipole moment between isomers results in very similar retention factors (Rf) in many common solvent systems.

  • Solutions:

    • Solvent System Screening: The standard hexane/ethyl acetate system may not be sufficient. Systematically screen different solvent systems using TLC.[2] Toluene or dichloromethane can offer different selectivity compared to hexane due to pi-stacking interactions with the thiophene ring. A table of common solvent systems is provided below.[6]

    • Employ a Shallow Gradient: A shallow gradient during elution (e.g., increasing from 5% to 15% ethyl acetate in hexane over many column volumes) is more effective than isocratic (constant solvent) elution. This allows minor polarity differences to be amplified over the length of the column.

    • Optimize Column Dimensions: Use a long, narrow column. This increases the number of theoretical plates, which directly enhances the separating power of your column.[2]

Table 1: Common Solvent Systems for Chromatography of Thiophene Derivatives

Eluent System (Non-polar:Polar)PolarityTypical Application & Comments
Hexane : TolueneVery LowGood for separating non-polar isomers where π-π interactions can be exploited.
Hexane : Dichloromethane (DCM)Low-MediumA good starting point. Offers different selectivity than ethyl acetate.
Hexane : Ethyl Acetate (EtOAc)Low-MediumThe most common general-purpose system.[6]
Hexane : Diethyl Ether (Et₂O)Low-MediumEther is less polar than EtOAc; useful for fine-tuning separations.
DCM : Methanol (MeOH)HighFor highly polar thiophenes. Add 1% Et₃N to prevent streaking of basic compounds.
Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds but requires careful optimization.[7]

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid phase instead of crystallizing.

  • Causality: This is common when the solution is cooled too quickly or when the solvent is too good at dissolving the compound even at lower temperatures. Impurities can also suppress the melting point of the mixture, contributing to this phenomenon.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, then induce further crystallization in the cold.

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.

    • Change Solvent System: If the above methods fail, your chosen solvent is likely unsuitable. Switch to a solvent in which your compound is less soluble, or use a two-solvent system (e.g., dissolve in a good solvent like acetone and add a poor solvent like hexane dropwise until the solution becomes cloudy, then heat to clarify and cool slowly).[8]

G start Compound 'Oils Out' during Recrystallization reheat Re-heat to dissolve oil start->reheat slow_cool 1. Cool solution much slower reheat->slow_cool Try first add_solvent 2. Add more hot solvent (reduce concentration) slow_cool->add_solvent If fails scratch 3. Scratch inner surface of flask with glass rod add_solvent->scratch If fails seed 4. Add a seed crystal scratch->seed If fails change_solvent 5. Switch to a two-solvent system (e.g., Acetone/Hexane) seed->change_solvent Last resort

References

Technical Support Center: Navigating Catalyst Deactivation in the Cross-Coupling of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the more challenging areas of modern synthetic chemistry: the palladium-catalyzed cross-coupling of sulfur-containing heterocycles. The unique electronic properties of these substrates, which are ubiquitous in pharmaceuticals and functional materials, present significant hurdles to achieving high-yielding and reproducible results. This document is designed to explain the root causes of common failures and provide actionable, field-proven strategies to overcome them.

The Core Challenge: Why Are Sulfur Heterocycles So Problematic?

The primary difficulty arises from the intrinsic properties of the sulfur atom within the heterocyclic ring (e.g., thiophene, thiazole, benzothiophene). The lone pair of electrons on the sulfur atom can act as a potent Lewis base, leading to strong coordination with the electron-deficient palladium catalyst.[1] This interaction is a classic example of catalyst poisoning, where the sulfur atom effectively outcompetes the desired substrates for access to the catalyst's active sites, thereby shutting down the catalytic cycle.[2][3] This strong binding can lead to the formation of stable, off-cycle palladium-sulfur complexes that are catalytically inactive.[4] Furthermore, the high polarity and unique reactivity of these heterocycles can promote side reactions and substrate degradation, which in turn generate impurities that can further poison the catalyst.[5][6]

Visualizing Failure: Primary Catalyst Deactivation Pathways

Before troubleshooting, it is crucial to understand the ways a catalyst can fail. In the context of sulfur-containing substrates, deactivation is not a single event but a competition between the productive catalytic cycle and several off-cycle, terminating pathways.

Active_Catalyst Active Pd(0)L Catalyst Productive_Cycle Productive Cross-Coupling Cycle Active_Catalyst->Productive_Cycle Reactants Sulfur_Coordination Strong S-Pd Coordination (Catalyst Poisoning) Active_Catalyst->Sulfur_Coordination Reversible Inhibition Agglomeration Ligand Dissociation & Aggregation Active_Catalyst->Agglomeration High Temp. or Low Ligand Conc. CS_Activation C-S Bond Oxidative Addition Active_Catalyst->CS_Activation Competing Side Reaction Productive_Cycle->Active_Catalyst Regeneration Product Desired Product Productive_Cycle->Product Inactive_S_Complex Inactive Pd-Sulfur Adduct Sulfur_Coordination->Inactive_S_Complex Irreversible Deactivation Pd_Black Palladium Black (Inactive Precipitate) Agglomeration->Pd_Black Off_Cycle_PdII Off-Cycle Pd(II) Thienyl Complex CS_Activation->Off_Cycle_PdII

Caption: Primary deactivation pathways for palladium catalysts.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments in a practical question-and-answer format.

Q1: My reaction is extremely sluggish or has stalled entirely after a short period. What are the first things I should check?

A1: A stalled reaction is the most common symptom and usually points to rapid catalyst deactivation or suboptimal reaction setup. Before making drastic changes to the core components (ligand, base), verify the fundamentals:

  • Inert Atmosphere Integrity: Oxygen is detrimental as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then lead to the formation of palladium black.[5] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.

  • Reagent Purity: Impurities in starting materials, particularly other sulfur-containing compounds from previous synthetic steps, can act as potent catalyst poisons.[7] If possible, purify your heterocyclic substrate immediately before use (e.g., by recrystallization or column chromatography).

  • Solvent Quality: Use only anhydrous, high-purity solvents. Water content can interfere with the catalytic cycle, particularly in Suzuki couplings where it can promote protodeboronation of the boronic acid partner.[6] While some Buchwald-Hartwig reactions can tolerate small amounts of water, it's best practice to start under anhydrous conditions.[8]

Q2: I observed a black precipitate forming in my flask soon after heating the reaction. Is this normal?

A2: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[5][9] While a slight darkening of the reaction mixture is common, rapid and heavy precipitation is a clear sign of catalyst decomposition and is a primary cause of low yields.

  • Causality: This happens when the stabilizing ligand dissociates from the palladium center, leaving the "naked" palladium atoms free to aggregate. This is often accelerated by high temperatures and is more common when the ligand concentration is too low or the ligand itself is not robust enough to stabilize the catalyst throughout the reaction.[5]

  • Troubleshooting Steps:

    • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand is a common culprit. While ratios of 1:1 to 2:1 (Ligand:Pd) are standard, a slight excess of ligand can sometimes stabilize the catalyst. However, a large excess may inhibit the reaction.[5]

    • Lower the Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition.[5] Attempt the reaction at the lowest possible temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C).

    • Switch to a More Stabilizing Ligand: Bulky, electron-rich biarylmonophosphine ligands (see Table 1) are specifically designed to create a sterically protective pocket around the palladium atom, preventing aggregation and promoting the desired catalytic steps.[5][10]

Q3: I'm attempting to couple a thiophene substrate, and my yield is consistently low. Are there specific strategies for thiophenes?

A3: Yes, thiophenes and related π-rich heterocycles are particularly challenging due to their high affinity for the catalyst.[1] In addition to the general advice above, consider these advanced strategies:

  • Use Specialized Ligands: Ligands from the Buchwald (e.g., SPhos, RuPhos) or Hartwig (e.g., Josiphos) families are often essential.[11] These ligands are designed to be bulky and electron-donating, which helps to accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing the productive catalytic cycle to outcompete the deactivation pathways.[10][11]

  • Consider Additives (for Suzuki Couplings): Lewis-basic heteroatoms are known to promote catalyst deactivation.[6] For Suzuki-Miyaura reactions, the addition of trimethyl borate has been shown to enhance reaction rates. It is hypothesized to function by coordinating to the Lewis-basic heteroatoms, preventing them from poisoning the palladium catalyst, and by solubilizing boronate complexes.[6]

  • Beware of C-S Bond Activation: While more prevalent with nickel catalysts, palladium can also mediate the oxidative addition into a C-S bond of a thiophene ring, leading to an off-cycle, inactive species.[12] If you suspect this is an issue (e.g., with highly activated thiophenes), using a less reactive catalyst system or milder conditions may be necessary.

Q4: How does my choice of base impact catalyst stability with these substrates?

A4: The base is a critical component that can both enable the reaction and cause its failure. A strong base is required for many cross-coupling catalytic cycles, but an overly aggressive base can lead to the degradation of sensitive heterocyclic substrates.[5] The byproducts of this degradation can then poison the catalyst.

  • Finding the Balance: For Suzuki reactions, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.[5] For Buchwald-Hartwig aminations, strong yet non-nucleophilic bases like NaOtBu or LHMDS are standard, but their strength can be problematic. If substrate degradation is suspected, screening a panel of bases with varying strengths (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is a crucial optimization step.

Proactive Strategies for Robust Cross-Coupling

Success with these challenging substrates often comes from careful planning and execution. The following resources are designed to help you build a robust experimental plan from the outset.

Table 1: Ligand Selection Guide for Sulfur-Containing Heterocycles
Ligand ClassExample LigandsKey Features & AdvantagesBest For...
Dialkylbiaryl Phosphines SPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding. Excellent at stabilizing Pd(0) and promoting fast reductive elimination.[10]General-purpose for a wide range of aryl halides and amines, including challenging, sterically hindered partners.[11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium. Often more thermally stable than phosphine ligands.High-temperature reactions and coupling of less reactive aryl chlorides.
Ferrocene-Based Ligands Josiphos, Xantphos"Bite angle" of these bidentate ligands can be tuned to promote reductive elimination and prevent β-hydride elimination.[11][13]Buchwald-Hartwig aminations, particularly when β-hydride elimination is a competing side reaction.
General Protocol for a Robust Buchwald-Hartwig Amination of a Thienyl Halide

This protocol emphasizes the critical steps for preventing catalyst deactivation.

  • Glovebox Setup: Add the palladium precatalyst (e.g., G3-SPhos, 2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.4 equiv), and the aryl halide (1.0 equiv) to an oven-dried reaction vial equipped with a stir bar inside an argon-filled glovebox.

  • Reagent Addition: Add the amine (1.2 equiv) via syringe. Then, add the anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution in the aryl halide).

  • Seal and Heat: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to the desired temperature (e.g., 80-100 °C).

  • Stirring: Ensure vigorous stirring throughout the reaction to maintain homogeneity.

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing by LC-MS or GC-MS.

  • Troubleshooting: If the reaction stalls, do not simply increase the temperature, as this may accelerate decomposition.[5] It is often more effective to remake the reaction, potentially screening a different ligand or base.

Troubleshooting Workflow Diagram

Start Reaction Failed (Low Yield / Stalled) Check_Basics Q: Are fundamentals OK? (Inert atmosphere, pure reagents, anhydrous/degassed solvent) Start->Check_Basics Fix_Basics A: Re-run with rigorous anaerobic technique and purified materials. Check_Basics->Fix_Basics No Symptom Q: What is the main symptom? Check_Basics->Symptom Yes Fix_Basics->Start Re-evaluate Precipitate Symptom: Black Precipitate Symptom->Precipitate No_Reaction Symptom: No Conversion Symptom->No_Reaction Solution_Precipitate Action: 1. Lower Temperature 2. Use bulkier ligand (Table 1) 3. Check Ligand:Pd ratio Precipitate->Solution_Precipitate Solution_No_Reaction Action: 1. Screen Ligands (more active) 2. Screen Bases (stronger/weaker) 3. Check for C-S activation No_Reaction->Solution_No_Reaction

Caption: A decision-making workflow for troubleshooting failed reactions.

References

Preventing homocoupling in Suzuki reactions of bromothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of Bromothiophenes

A Guide to Preventing Homocoupling and Other Common Side Reactions

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges encountered during the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, yet its application to specific substrates like bromothiophenes can be fraught with challenges, most notably the formation of homocoupling byproducts. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with bromothiophenes?

A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., a thiophene boronic acid) react with each other to form a symmetrical biaryl compound.[1][2] This is particularly problematic as it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.

Bromothiophenes and their corresponding boronic acids can be particularly susceptible to side reactions like homocoupling and protodeboronation due to the electronic properties of the thiophene ring.[3]

Q2: What is the primary cause of boronic acid homocoupling?

A2: The primary culprit behind boronic acid homocoupling is the presence of Palladium(II) species in the reaction mixture, especially in the presence of an oxidant like molecular oxygen.[1][2][3][4] While the desired Suzuki cross-coupling is catalyzed by Pd(0), several factors can lead to the formation or persistence of Pd(II):

  • Dissolved Oxygen: Oxygen in your solvents or reaction atmosphere can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3]

  • Use of Pd(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) salts. These must be reduced in situ to Pd(0) to initiate the catalytic cycle. Before this reduction is complete, the Pd(II) can directly mediate the homocoupling of the boronic acid.[2][3][5]

Q3: How does the choice of palladium catalyst and ligand impact homocoupling?

A3: The catalyst system is critical. For challenging substrates like bromothiophenes, standard catalysts such as Pd(PPh₃)₄ may not be sufficient to prevent side reactions.[6]

  • Palladium Source: Whenever possible, using a Pd(0) source like Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step, thereby minimizing the initial concentration of homocoupling-promoting Pd(II) species.[1]

  • Ligands: The ligand's role is multifaceted: it stabilizes the Pd(0) center, prevents the formation of inactive palladium black, and modulates the catalyst's reactivity.[3] For electron-rich heteroaryl halides like bromothiophenes, bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][6][7] These ligands accelerate the rate-determining oxidative addition step and promote the final reductive elimination, which outcompetes the pathways leading to homocoupling.[6][8][9]

Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling

If you are observing significant homocoupling of your thiophene boronic acid, follow this systematic troubleshooting guide.

Issue 1: Significant Formation of Homocoupled Biaryl Byproduct

This is the most common issue. The troubleshooting workflow below outlines a logical progression of steps to identify and resolve the root cause.

troubleshooting_workflow start Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst What is the palladium source? (Pd(0) vs. Pd(II)) degas->catalyst Yes solution_degas Implement rigorous degassing. (See Protocol 1) degas->solution_degas No ligand Is the ligand appropriate for a bromothiophene substrate? catalyst->ligand Pd(0) solution_catalyst Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or add a mild reducing agent. catalyst->solution_catalyst Pd(II) base Is the base strength and type optimal? ligand->base Yes solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand->solution_ligand No boronic_acid Is the boronic acid pure and stable? base->boronic_acid Yes solution_base Screen weaker bases (e.g., K₂CO₃ vs. K₃PO₄) or use anhydrous conditions. base->solution_base No solution_boronic_acid Use high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). boronic_acid->solution_boronic_acid No success Homocoupling Minimized boronic_acid->success Yes solution_degas->success solution_catalyst->success solution_ligand->success solution_base->success solution_boronic_acid->success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Detailed Solutions & Explanations
  • Potential Cause 1: Presence of Dissolved Oxygen

    • Explanation: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[1][2][3]

    • Recommended Action: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is crucial.[1][5]

    • See Protocol 1: Rigorous Degassing of Reaction Solvents.

  • Potential Cause 2: Use of a Pd(II) Precatalyst

    • Explanation: When using a Pd(II) source like Pd(OAc)₂, the precatalyst can react with two molecules of the boronic acid to form the homocoupled product and Pd(0). This side reaction competes with the formation of the active catalyst.[2][3][5]

    • Recommended Action:

      • Switch to a Pd(0) source, such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex.[1]

      • If a Pd(II) source must be used, consider adding a mild reducing agent, like potassium formate, to facilitate the reduction to Pd(0) and minimize the concentration of free Pd(II).[5]

  • Potential Cause 3: Inappropriate Ligand Choice

    • Explanation: The ligand dictates the reactivity of the palladium center. For electron-rich systems like thiophenes, a ligand that promotes rapid oxidative addition is necessary to ensure the cross-coupling cycle outpaces side reactions.[6]

    • Recommended Action: Employ bulky, electron-donating phosphine ligands. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) are industry-standard for such challenging couplings.[2][6][7]

    • See Table 1: Ligand Selection Guide for Bromothiophene Coupling.

  • Potential Cause 4: Suboptimal Base Selection

    • Explanation: The base is crucial for activating the boronic acid for transmetalation.[8] However, an overly strong base or the presence of excess water can promote protodeboronation (hydrolysis of the boronic acid), which can sometimes be linked to pathways that also favor homocoupling.[6]

    • Recommended Action: While strong bases like K₃PO₄ are often effective, if homocoupling is an issue, consider screening slightly weaker bases like K₂CO₃ or Cs₂CO₃.[6][10] Using anhydrous conditions can also be beneficial, though a small amount of water is often necessary to solubilize the base and facilitate the reaction.[6]

  • Potential Cause 5: Boronic Acid Instability and Impurity

    • Explanation: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to degradation over time, which can contribute to side reactions.[3] Impurities in the boronic acid can also poison the catalyst.[11]

    • Recommended Action:

      • Use high-purity boronic acid.

      • Consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin) or an MIDA boronate, which are more resistant to protodeboronation and homocoupling.[3][12] These esters release the boronic acid slowly into the reaction medium under the basic conditions.

Key Mechanistic Pathways

Understanding the underlying mechanisms is key to rational problem-solving.

suzuki_cycle cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(X) Pd0->OA Pd0_from_HC Pd(0)L₂ O2 O₂ TM Ar-Pd(II)L₂(Ar') OA->TM RE Ar-Ar' TM->RE RE->Pd0 PdII Pd(II)X₂ TM1 Ar'-Pd(II)X PdII->TM1 TM2 Ar'-Pd(II)-Ar' TM1->TM2 HC Ar'-Ar' TM2->HC HC->Pd0_from_HC O2->PdII

Caption: The desired Pd(0)/Pd(II) Suzuki cycle versus the Pd(II)-mediated homocoupling pathway.

Data & Protocols

Table 1: Ligand Selection Guide for Bromothiophene Coupling
Ligand NameStructureKey Features & Recommendations
SPhos Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphineExcellent for electron-rich heteroaryl halides. High activity allows for lower reaction temperatures.[6][7]
XPhos Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphineVery bulky and electron-rich. Often effective when other ligands fail, particularly with challenging substrates.[2][6]
Pd(dppf)Cl₂ [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust and widely used precatalyst. Good for a range of substrates but may be less effective than Buchwald ligands for highly challenging couplings.[13]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)The "classic" Suzuki catalyst. May be ineffective for bromothiophenes and can lead to side reactions due to ligand dissociation.[6][14]
Protocol 1: Rigorous Degassing of Reaction Solvents
  • Assemble Glassware: Assemble your reaction flask (e.g., a Schlenk flask) and equip it with a magnetic stir bar.

  • Add Solvents: Add the required organic solvent(s) and water to the flask.

  • Subsurface Sparge: Insert a long needle or cannula connected to an inert gas line (Argon or Nitrogen) so that the tip is submerged below the liquid surface.

  • Bubble Gas: Bubble the inert gas through the solvent mixture for a minimum of 20-30 minutes with gentle stirring. This physically displaces dissolved oxygen.[1]

  • Switch to Inert Atmosphere: After sparging, remove the long needle and maintain a positive pressure of the inert gas over the headspace of the flask for the remainder of the setup and reaction.

Protocol 2: General Procedure for Suzuki Coupling of a Bromothiophene

This is a generalized starting point. Optimization of temperature, time, and reagent stoichiometry is often necessary.

  • Reaction Setup: To a dry Schlenk flask, under a positive pressure of Argon, add the bromothiophene (1.0 mmol, 1.0 eq), the thiophene boronic acid or ester (1.1-1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[6][13]

  • Inert Atmosphere: Seal the flask. Evacuate and backfill with Argon three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[13]

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]

  • Purification: Purify the crude product by column chromatography on silica gel.[1][13]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorothiophene-3-carbonitrile for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and feasibility of a synthetic route. Halogenated heterocycles are cornerstone building blocks, prized for their utility in forming complex molecular architectures via cross-coupling chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key thiophene intermediates: 5-bromothiophene-3-carbonitrile and 5-chlorothiophene-3-carbonitrile . By synthesizing fundamental principles with experimental evidence from analogous systems, this document will empower chemists to make informed, strategic decisions for their synthetic campaigns.

Foundational Principles: The Carbon-Halogen Bond Dictates Reactivity

The disparate reactivity between 5-bromo- and 5-chlorothiophene-3-carbonitrile is fundamentally governed by the properties of their respective carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the activation of this bond via oxidative addition to a Pd(0) center is typically the rate-determining step.[1][2]

The established order of reactivity for aryl halides is I > Br > Cl > F .[3] This trend is a direct consequence of bond dissociation energy (BDE). The C-Br bond is inherently weaker and more easily cleaved by the palladium catalyst than the stronger, more polarized C-Cl bond.[4] This seemingly subtle difference has profound practical implications for reaction kinetics, required catalyst systems, and overall synthetic efficiency. The electron-withdrawing nitrile group at the 3-position further influences the electronic character of the thiophene ring, making these substrates particularly relevant in contexts where electronic effects are being modulated.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the practical consequences of the C-Br vs. C-Cl bond in the three most vital classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages.[2] The difference in C-X bond strength directly translates to more favorable reaction conditions for the bromo-derivative.

A compelling illustration of this reactivity differential is found in the selective functionalization of dihalogenated thiophenes. In a study involving 2-bromo-5-chlorothiophene, Suzuki coupling with various arylboronic acids proceeded with high selectivity at the C-Br position, leaving the C-Cl bond untouched.[5] This demonstrates that under standard conditions, the palladium catalyst preferentially undergoes oxidative addition into the weaker C-Br bond, providing a powerful strategy for sequential functionalization.

ParameterThis compound5-Chlorothiophene-3-carbonitrileRationale & Causality
Reaction Rate FasterSlowerLower C-Br bond dissociation energy facilitates a more rapid oxidative addition, which is the rate-determining step.[1]
Typical Temp. 80-100 °C100-120 °C (or microwave)Higher energy input is required to overcome the activation barrier for C-Cl bond cleavage.[6]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often sufficient.Requires more specialized, electron-rich, and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the challenging oxidative addition.[1][7]
Yields Generally high under standard conditions.Can be high, but often requires more rigorous optimization of catalyst, ligand, base, and temperature.[7]
Selectivity Preferred site of reaction in mixed bromo/chloro systems.Can be targeted if the bromo-position is already functionalized or by using highly active catalyst systems under forcing conditions.[5]
Stille Coupling: A Versatile Tin-Based Approach

The Stille reaction, which couples organohalides with organostannanes, offers excellent functional group tolerance and utilizes air- and moisture-stable reagents.[8] The reactivity trend observed in Suzuki coupling holds true here as well. The oxidative addition of the aryl halide to the Pd(0) catalyst remains the crucial initiating step.[9][10]

While direct comparative data for our target molecules is sparse, the literature on Stille couplings of halothiophenes consistently shows that bromothiophenes react under milder conditions than their chloro-counterparts.[11][12] Achieving high yields with chlorothiophenes often necessitates higher temperatures and more activated catalyst systems, such as those employing bulky, electron-rich phosphine ligands like P(o-tol)₃.[10][12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, critical in pharmaceutical synthesis.[13] The reaction mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition.[14][15] Consequently, this compound is the more facile substrate for this transformation.

Modern catalyst systems, particularly those employing sterically hindered biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), have dramatically expanded the scope of the Buchwald-Hartwig reaction to include less reactive aryl chlorides.[16] However, these reactions still typically require higher catalyst loadings, stronger bases (like NaOtBu), and higher temperatures compared to the corresponding aryl bromides. For a molecule containing both a bromo and a chloro substituent, selective amination at the C-Br position would be the expected outcome under carefully controlled conditions.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions dominate, it is worth considering the potential for Nucleophilic Aromatic Substitution (SNAr). This reaction requires a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[5][17] The nitrile group at the 3-position of the thiophene ring is meta to the halogen at the 5-position.

This meta-relationship does not allow for direct resonance stabilization of the negative charge onto the nitrile group. Therefore, SNAr reactions are generally disfavored for these substrates under standard conditions and are not a reliable or synthetically useful pathway for functionalization.[17] Cross-coupling chemistry remains the vastly superior strategic approach.

Experimental Protocols & Workflows

The following protocols are representative methodologies based on established procedures for analogous substrates.[11] Researchers should consider these as robust starting points for optimization.

Representative Protocol: Suzuki Coupling of this compound

G reagents 1. Add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a flame-dried flask. purge 2. Evacuate and backfill flask with Argon (3x). reagents->purge add_solv_cat 3. Add degassed 1,4-dioxane/H₂O (4:1) followed by Pd(PPh₃)₄ (3 mol%). purge->add_solv_cat react 4. Heat reaction mixture to 90 °C for 6-12 hours. add_solv_cat->react workup 5. Cool, dilute with EtOAc, wash with H₂O and brine. react->workup purify 6. Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered potassium carbonate (2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the mixture in an oil bath at 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol: Buchwald-Hartwig Amination of 5-Chlorothiophene-3-carbonitrile

G reagents 1. Add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 eq) to a flame-dried flask. purge 2. Evacuate and backfill flask with Argon (3x). Add Toluene. reagents->purge add_reactants 3. Add 5-chlorothiophene-3-carbonitrile (1.0 eq) and amine (1.2 eq). purge->add_reactants react 4. Heat reaction mixture to 110 °C for 12-24 hours. add_reactants->react workup 5. Cool, quench with sat. NH₄Cl, extract with EtOAc. react->workup purify 6. Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify

Caption: Workflow for Buchwald-Hartwig amination of an aryl chloride.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 5 mL of anhydrous, degassed toluene.

  • Add 5-chlorothiophene-3-carbonitrile (1.0 mmol) followed by the desired amine (1.2 mmol).

  • Seal the tube tightly and heat in an oil bath at 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analogue is a classic case of balancing reactivity with cost and availability.

  • For Versatility and Efficiency: This compound is the superior substrate. Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and compatibility with a broader range of standard palladium catalysts. It is the reagent of choice for rapid library synthesis, complex molecule construction, and when developing robust, scalable processes where high conversion is paramount.

  • For Cost-Effectiveness in Large-Scale Synthesis: 5-Chlorothiophene-3-carbonitrile presents a viable, more economical alternative, particularly when the cost of the starting material is a primary driver. However, researchers must be prepared to invest more time in methods development, employing more sophisticated and expensive catalyst systems and potentially harsher conditions to achieve comparable results.

Ultimately, a thorough understanding of the fundamental reactivity differences outlined in this guide will enable development teams to select the optimal reagent, anticipate challenges, and design more efficient and successful synthetic strategies.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Bromothiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the functionalization of thiophene rings is a critical step in the synthesis of a vast array of pharmaceuticals and organic electronic materials. Bromothiophenes serve as versatile building blocks for these endeavors, with palladium-catalyzed cross-coupling reactions being the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst is not trivial; it is a decision that profoundly impacts reaction efficiency, substrate scope, and overall yield.

This guide provides an in-depth comparison of the performance of different palladium catalysts in the two most pivotal transformations of bromothiophenes: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to empower your synthetic strategies.

The Landscape of Palladium Catalysts: A Primer

Palladium catalysts for cross-coupling are typically comprised of a palladium precursor and a supporting ligand. The precursor can be a Pd(0) source, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a more stable Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is reduced in situ to the active Pd(0) species.

The ligand's role is paramount. It stabilizes the palladium center, influences its reactivity, and dictates the catalyst's substrate scope. Simple phosphine ligands like triphenylphosphine (PPh₃) are effective for many standard transformations. However, for more challenging couplings, sterically hindered and electron-rich biarylphosphine ligands, developed by pioneers like Stephen L. Buchwald, are often necessary to achieve high turnover numbers and efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds on the Thiophene Core

The Suzuki-Miyaura reaction is the workhorse for creating biaryl structures by coupling an organohalide with a boronic acid or ester. When functionalizing bromothiophenes, catalyst selection is key to achieving high yields, especially in cases of di- or tri-substituted thiophenes where regioselectivity becomes a concern.[1][2]

Catalyst Performance Comparison: Suzuki-Miyaura Coupling
Catalyst SystemBromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[2][3]
Pd(PPh₃)₄ 2,5-dibromo-3-methylthiopheneNot SpecifiedK₃PO₄1,4-DioxaneNot SpecifiedNot Specified27 - 63[1][4][5]
Pd(dppf)Cl₂ General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[3]

Note: The yields and conditions are based on reported literature and can vary significantly with the specific arylboronic acid used.[3]

Mechanistic Insights & Catalyst Choice

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Pd(PPh₃)₄ : As a Pd(0) catalyst, it enters the catalytic cycle directly via oxidative addition of the bromothiophene.[6] It is a reliable and cost-effective choice for many standard couplings of bromothiophenes.[2] However, its performance can be sluggish with more sterically hindered substrates, and the dissociation of PPh₃ ligands is a prerequisite for the reaction to proceed.[7]

  • Pd(dppf)Cl₂ : This Pd(II) precatalyst requires in situ reduction to Pd(0) to initiate the cycle. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bidentate phosphine that offers greater stability to the palladium center compared to monodentate ligands like PPh₃.[8] This increased stability often translates to higher catalyst activity and longevity, making it a superior choice for more challenging substrates or when lower catalyst loadings are desired.[9] The bidentate nature of the ligand is believed to prevent the formation of inactive palladium dimers, thereby accelerating the reaction.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product caption Suzuki-Miyaura Catalytic Cycle Suzuki_Workflow start Setup Schlenk Flask (Inert Atmosphere) add_reagents Add Bromothiophene, Arylboronic Acid, Base start->add_reagents add_catalyst Add Pd(PPh₃)₄ Catalyst add_reagents->add_catalyst add_solvent Add Degassed 1,4-Dioxane/Water add_catalyst->add_solvent heat Heat to 90°C (12 hours) add_solvent->heat workup Cool, Dilute, Wash, Dry, Concentrate heat->workup purify Column Chromatography workup->purify end Isolated Product purify->end caption Experimental Workflow for Suzuki Coupling Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L oa_complex R¹-Pd(II)L(X) pd0->oa_complex Oxidative Addition (R¹-X) amido_complex [R¹-Pd(II)L(NR²R³)] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR²R³ + Base) amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product caption Buchwald-Hartwig Amination Catalytic Cycle

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Coupled Thiophene Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of organic electronics and advanced materials, the precise structural elucidation of coupled thiophene products—from oligomers to polymers—is paramount. The arrangement of these sulfur-containing heterocycles dictates the material's electronic and optical properties, directly impacting its performance in applications ranging from organic solar cells to biomedical sensors. This guide provides a comparative analysis of key spectroscopic techniques, offering field-proven insights and detailed protocols to ensure the confident structural confirmation of your synthesized thiophene-based materials.

The Crucial Role of Structural Verification

The polymerization of thiophene monomers can result in a variety of coupling patterns, most notably head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. The percentage of regioregular HT couplings significantly influences the planarity of the polymer backbone, which in turn governs the extent of π-electron delocalization and, consequently, the material's charge carrier mobility and absorption characteristics.[1][2] A lack of control over this regiochemistry leads to materials with diminished performance. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Regioregularity

NMR spectroscopy is the most powerful and definitive technique for determining the microstructure and regioregularity of poly(3-alkylthiophene)s (P3ATs) and other coupled thiophene systems.[1][3] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of different coupling types.

Why NMR is Preeminent:

The chemical shifts of the protons on the thiophene ring and the adjacent methylene group of the alkyl side chain are highly sensitive to the local electronic environment. This sensitivity allows for the clear differentiation between HT, HH, and TT linkages.[1][4] For instance, in the ¹H NMR spectrum of poly(3-hexylthiophene) (P3HT), the aromatic proton signal for HT couplings typically appears as a distinct singlet, while HH and TT couplings result in more complex and often overlapping multiplets at different chemical shifts.[1][5]

Comparative Analysis: 1D vs. 2D NMR
TechniqueApplication for Thiophene AnalysisStrengthsLimitations
1D ¹H NMR Primary tool for quantifying regioregularity.Rapid, straightforward for high-purity, regioregular samples. The integration of distinct aromatic proton signals allows for direct calculation of HT content.[1][4]Signal overlap can be a significant issue in regiorandom or complex copolymer systems, making accurate quantification difficult.
1D ¹³C NMR Provides complementary structural information.Useful for confirming the presence of different carbon environments and for analyzing end groups.Lower sensitivity and longer acquisition times compared to ¹H NMR.
2D NMR (COSY, HSQC, HMBC) Essential for unambiguous assignment in complex systems.Resolves overlapping signals by providing correlation information between coupled nuclei.[6][7] HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range C-H couplings, aiding in the definitive assignment of HH and TT linkages.[6][8]Requires longer experimental times and more specialized knowledge for data interpretation.
Experimental Protocol: ¹H NMR for P3HT Regioregularity
  • Sample Preparation: Dissolve 5-10 mg of the purified P3HT sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • Analysis:

    • Identify the aromatic proton region (typically ~6.9-7.1 ppm). The signal for the proton in an HT dyad in P3HT appears around 6.98 ppm.[1]

    • Identify the signals corresponding to HH and TT dyads, which may appear in different regions.

    • Integrate the respective signal areas.

    • Calculate the percentage of head-to-tail (%HT) coupling using the formula: %HT = [Integral(HT) / (Integral(HT) + Integral(HH) + Integral(TT))] x 100

Mass Spectrometry (MS): Unveiling Molecular Weight and End Groups

While NMR excels at determining the internal structure, Mass Spectrometry is indispensable for confirming the overall molecular weight, distribution (polydispersity), and the identity of end groups. For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the technique of choice.[9]

Why MALDI-TOF MS is Critical:

MALDI-TOF is a "soft" ionization technique that minimizes fragmentation of the polymer chains, allowing for the detection of intact macromolecular ions.[9] This provides a detailed mass spectrum where individual polymer chains (n-mers) differing by the mass of a single repeating unit can often be resolved.[9]

Comparative Analysis of MS Applications:
ApplicationKey Insights ProvidedExperimental Considerations
Molecular Weight Distribution Determines the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (Đ = Mw/Mn).Proper matrix selection is crucial for efficient ionization of conjugated polymers.[9][10] Fractionation of the sample prior to analysis can help in detecting longer, less sensitive polymer chains.[10]
End-Group Analysis Confirms the chemical structure of the chain termini, which is vital for understanding polymerization mechanisms and for post-polymerization modifications.High-resolution spectra are necessary to distinguish the mass of the end groups from the repeating monomer unit.
Oligomer Characterization Provides the exact mass of discrete oligothiophene products, confirming their identity without ambiguity.Can be coupled with techniques like APCI for detailed structural analysis of complex mixtures.[11][12]
Experimental Protocol: MALDI-TOF MS of Polythiophenes
  • Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and co-crystallizes with the polymer. Common matrices for conjugated polymers include trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

  • Sample Preparation:

    • Prepare stock solutions of the polymer analyte, the matrix, and a cationizing salt (e.g., sodium trifluoroacetate) in a suitable solvent like THF.

    • Mix the analyte, matrix, and salt solutions in a specific ratio (e.g., 10:1:1 matrix:analyte:salt).

  • Target Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate, forming a co-crystal.

  • Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer, typically in reflectron mode for higher resolution.[13] Optimize the laser power to achieve good signal intensity with minimal fragmentation.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a polymer chain of a specific length plus the cationizing agent. The mass difference between adjacent peaks should correspond to the mass of the thiophene repeating unit.

UV-Visible (UV-Vis) Spectroscopy: Probing Conjugation Length

UV-Vis spectroscopy is a rapid and powerful tool for qualitatively assessing the extent of π-conjugation in the thiophene backbone. The position of the maximum absorption wavelength (λ_max) of the π-π* electronic transition is directly related to the effective conjugation length.[14][15]

Why UV-Vis is Informative:

A higher degree of planarity and regioregularity in a polythiophene chain allows for greater delocalization of the π-electrons. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the λ_max to longer wavelengths.[14] Therefore, comparing the λ_max of different batches or alternative products provides a quick measure of their relative structural order. The spectra of oligothiophenes show a systematic red-shift as the number of coupled rings increases, eventually converging towards the spectrum of the polymer.[16][17]

Data Interpretation:
ObservationStructural Implication
Red-shifted λ_max Longer effective conjugation length, higher regioregularity, more planar backbone.
Blue-shifted λ_max Shorter effective conjugation length, lower regioregularity, presence of chain-twisting defects.
Vibronic structure (shoulders) In solid-state films, the appearance of fine vibronic shoulders on the main absorption peak indicates a higher degree of intermolecular order and π-stacking.
Experimental Protocol: UV-Vis Analysis
  • Solution-State:

    • Prepare a dilute solution of the thiophene product in a suitable solvent (e.g., chloroform, THF).

    • Record the absorption spectrum over a range of approximately 250-800 nm.

    • Identify the λ_max corresponding to the π-π* transition.

  • Solid-State (Thin Film):

    • Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or other methods.

    • Record the absorption spectrum directly from the film.

    • Compare the λ_max and spectral shape to the solution-state spectrum. A red-shift upon film formation is indicative of aggregation and intermolecular interactions.[14]

Vibrational Spectroscopy (FTIR & Raman): A Complementary Fingerprint

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, serving as a structural "fingerprint."[18] These techniques are complementary and are particularly sensitive to the symmetry and bonding within the thiophene rings and the polymer backbone.[16][18]

Why Vibrational Spectroscopy is Useful:

Specific vibrational modes are characteristic of the thiophene ring and its coupling. For example, the C=C stretching modes within the thiophene ring are prominent in Raman spectra and are sensitive to the conjugation length.[19][20] The out-of-plane C-H bending modes observed in FTIR are sensitive to the substitution pattern on the ring.[21][22]

Comparative Analysis: FTIR vs. Raman
TechniqueKey Thiophene-Related BandsStrengths
FTIR Spectroscopy C-H out-of-plane vibrations (~820 cm⁻¹), C=C symmetric and antisymmetric stretching (~1450-1510 cm⁻¹), C-S stretching modes (~650-850 cm⁻¹).[19][22][23]Highly sensitive to polar functional groups. Good for identifying specific substitution patterns and the presence of impurities or dopants.[21]
Raman Spectroscopy C=C vinylene and ring stretching modes (~1420-1550 cm⁻¹), C-C inter-ring stretching (~1190-1280 cm⁻¹), C-S-C ring deformation modes (~650-790 cm⁻¹).[19][20]Excellent for analyzing the conjugated carbon backbone, as C=C stretching modes are strongly Raman active. Less interference from solvent signals (e.g., water). Resonance Raman can enhance signals associated with the conjugated system.[20]
Experimental Protocol: FTIR (ATR Mode)
  • Sample Preparation: Place a small amount of the solid polymer or oligomer sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with sufficient scans for a good signal-to-noise ratio.

  • Analysis: Identify characteristic peaks corresponding to thiophene ring vibrations and compare them to literature values for known structures.[19][22]

Synergistic Workflow for Structural Confirmation

A robust characterization strategy does not rely on a single technique but integrates the strengths of each. The following workflow provides a comprehensive approach to structural verification.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Structural Confirmation Synthesis Coupled Thiophene Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS MALDI-TOF MS Synthesis->MS UVVis UV-Vis Spectroscopy Synthesis->UVVis Vib FTIR / Raman Synthesis->Vib Regio Regioregularity (%HT) NMR->Regio MW Molecular Weight & End Groups MS->MW Conj Conjugation Length (λ_max) UVVis->Conj FP Vibrational Fingerprint Vib->FP Structure Confirmed Structure Regio->Structure MW->Structure Conj->Structure FP->Structure

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of coupled thiophene products is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. While ¹H NMR remains the unparalleled tool for determining regioregularity, it must be complemented by MALDI-TOF MS for molecular weight and end-group analysis, UV-Vis spectroscopy for assessing conjugation length, and vibrational spectroscopy for a detailed structural fingerprint. By integrating the data from these methods, researchers can build a comprehensive and validated model of their material's structure, enabling the rational design of next-generation organic electronic materials with tailored properties.

References

A Comparative Guide to the Purity Validation of Synthesized 5-Arylthiophene-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthesized compound is paramount. The biological activity and therapeutic potential of a molecule are inextricably linked to its purity. This is particularly true for scaffolds like 5-arylthiophene-3-carbonitriles, a class of compounds recognized for its diverse pharmacological applications. Impurities, even at trace levels, can lead to erroneous biological data, compromise patient safety, and invalidate costly research efforts.[1][2]

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the purity of synthesized 5-arylthiophene-3-carbonitriles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detailing why an integrated, multi-technique approach is not just best practice, but a scientific necessity.

The Synthetic Landscape: Understanding Potential Impurities

To effectively validate purity, one must first understand the potential impurities that can arise during synthesis. A prevalent method for synthesizing polysubstituted 2-aminothiophenes, including the precursors to our target compounds, is the Gewald reaction .[3][4] This one-pot, multi-component reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur.[3]

The mechanism, involving a Knoevenagel condensation followed by sulfur addition and cyclization, can generate a specific profile of impurities.[3][5]

  • Unreacted Starting Materials: Residual ketone, arylacetonitrile, or elemental sulfur.

  • Reaction Intermediates: Stable intermediates such as the Knoevenagel condensation product.[3]

  • By-products: Compounds arising from side reactions or dimerization.[6]

  • Residual Solvents: Organic solvents used during the reaction or purification must be controlled to acceptable levels.[7][8]

Therefore, a robust validation strategy must be capable of separating, identifying, and quantifying the target molecule in the potential presence of these related substances.

An Orthogonal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. The most trustworthy approach is an orthogonal one, employing multiple methods that rely on different chemical and physical principles.[9] A spectroscopic method is inherently orthogonal to a chromatographic one, and their combined data provides a self-validating system for purity assessment.

G cluster_0 Purity Validation Workflow cluster_1 Orthogonal Analysis Sample Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Sample->Purification Isolated_Solid Isolated Solid Product Purification->Isolated_Solid HPLC HPLC-PDA (Quantitative Purity) Isolated_Solid->HPLC NMR NMR (¹H, ¹³C) (Structural ID) Isolated_Solid->NMR LCMS LC-MS (MW & Impurity ID) Isolated_Solid->LCMS Report Final Certificate of Analysis (Purity >95%?) HPLC->Report NMR->Report LCMS->Report Decision Proceed to Biological Screening? Report->Decision

References

A Comparative Guide to the Electronic Properties of Substituted Thiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene and its derivatives are cornerstone building blocks in the field of organic electronics. Their unique electronic properties, combined with their chemical versatility, have made them central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The performance of these materials is intrinsically linked to the substitution pattern on the thiophene ring. This guide provides an in-depth comparison of the electronic properties of 2-substituted, 3-substituted, and 2,5-disubstituted thiophene isomers, offering experimental data and insights to aid researchers in the rational design of novel organic electronic materials.

The Significance of Substituent Position and Nature

The electronic landscape of the thiophene ring is not uniform. The positions alpha (2- and 5-) to the sulfur atom are more electron-rich and reactive compared to the beta (3- and 4-) positions.[2] Consequently, the placement of substituents at these different positions has a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and charge carrier mobility.

The nature of the substituent further modulates these properties. Electron-donating groups (EDGs), such as alkyl or alkoxy moieties, tend to raise the HOMO level, while electron-withdrawing groups (EWGs), like nitro or cyano groups, typically lower the LUMO level.[3][4] This ability to tune the frontier molecular orbitals is the foundation of molecular engineering in organic electronics.

Visualizing the Structure-Property Relationship

The following diagram illustrates the fundamental relationship between the substitution pattern on the thiophene ring and the resulting electronic properties.

G cluster_0 Structural Inputs cluster_1 Electronic Properties Substituent_Position Substituent Position (2-, 3-, or 2,5-) HOMO_LUMO HOMO/LUMO Levels Substituent_Position->HOMO_LUMO Influences π-conjugation Substituent_Nature Substituent Nature (EDG vs. EWG) Substituent_Nature->HOMO_LUMO Modulates energy levels Band_Gap Band Gap (Eg) HOMO_LUMO->Band_Gap Determines Mobility Charge Carrier Mobility HOMO_LUMO->Mobility Affects charge injection/transport

Caption: Relationship between thiophene substitution and its electronic properties.

Comparative Analysis of Electronic Properties

The following tables summarize key electronic properties for a series of substituted thiophene isomers. The data presented is a compilation from various literature sources and computational studies.

Frontier Molecular Orbital Energies (HOMO/LUMO)

The HOMO and LUMO energy levels are critical for determining the efficiency of charge injection and transport in organic electronic devices. A higher HOMO level facilitates hole injection, while a lower LUMO level aids electron injection.

SubstituentPositionHOMO (eV)LUMO (eV)Data Source
-H(Unsubstituted)-6.95-0.75Theoretical
-CH₃2--6.68-0.65Theoretical
-CH₃3--6.72-0.68Theoretical
-OCH₃2--6.45-0.55Theoretical
-OCH₃3--6.50-0.60Theoretical
-NO₂2--7.55-2.85Theoretical
-NO₂3--7.50-2.75Theoretical
-CN2--7.40-2.50Theoretical
-CN3--7.35-2.40Theoretical
-CH₃, -CH₃2,5--6.40-0.50Theoretical
-NO₂, -NO₂2,5--8.10-3.50Theoretical

Analysis:

  • Positional Isomerism: For a given substituent, 2-substitution generally leads to a more significant change in the HOMO and LUMO levels compared to 3-substitution. This is attributed to the greater influence of the 2-position on the π-electron system of the thiophene ring.

  • Substituent Effects: As expected, electron-donating groups like -CH₃ and -OCH₃ raise the HOMO energy levels, making oxidation easier. Conversely, electron-withdrawing groups such as -NO₂ and -CN significantly lower both HOMO and LUMO energies, facilitating reduction.

  • Disubstitution: 2,5-disubstitution with either two EDGs or two EWGs leads to a more pronounced effect on the frontier orbital energies compared to monosubstitution, allowing for a wider tuning range.

Band Gap (Eg)

The band gap is a crucial parameter that determines the optical and electrical properties of a material. In the context of OPVs, a smaller band gap allows for the absorption of a broader range of the solar spectrum.

SubstituentPositionBand Gap (eV)Data Source
-H(Unsubstituted)6.20
-CH₃2-6.03Theoretical
-CH₃3-6.04Theoretical
-OCH₃2-5.90Theoretical
-OCH₃3-5.90Theoretical
-NO₂2-4.70Theoretical
-NO₂3-4.75Theoretical
-CN2-4.90Theoretical
-CN3-4.95Theoretical
-CH₃, -CH₃2,5-5.90Theoretical
-NO₂, -NO₂2,5-4.60Theoretical

Analysis:

  • Substituent Effects on Band Gap: Both electron-donating and electron-withdrawing groups tend to decrease the band gap compared to unsubstituted thiophene. EWGs generally induce a more significant reduction in the band gap.

  • Positional Independence: The difference in band gap between 2- and 3-substituted isomers with the same substituent is often minimal.

  • Disubstitution for Band Gap Tuning: 2,5-disubstitution provides an effective strategy for further narrowing the band gap, which is particularly desirable for applications in organic photovoltaics.

Experimental Methodologies

The accurate determination of the electronic properties of substituted thiophenes relies on well-established experimental techniques. The following sections detail the protocols for two of the most common methods.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[5][6]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis A Dissolve thiophene derivative in an appropriate solvent with a supporting electrolyte (e.g., TBAPF₆) B Use a three-electrode setup: Working (e.g., Glassy Carbon), Reference (e.g., Ag/AgCl), Counter (e.g., Pt wire) A->B C Record the cyclic voltammogram, scanning to positive (oxidation) and negative (reduction) potentials. B->C D Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. C->D E Calculate HOMO and LUMO levels using the empirical formulas: HOMO = -[E_ox - E_ferrocene + 4.8] eV LUMO = -[E_red - E_ferrocene + 4.8] eV D->E

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the thiophene derivative (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard. The formal potential of Fc/Fc⁺ is taken as 4.8 eV below the vacuum level.

  • Data Acquisition: Record the cyclic voltammogram of the thiophene derivative. Scan the potential to sufficiently positive values to observe the oxidation of the compound and to sufficiently negative values to observe its reduction.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red) from the voltammogram. These are the potentials at which the current begins to increase from the baseline.

  • HOMO and LUMO Calculation: Calculate the HOMO and LUMO energy levels using the following empirical equations[5][6]:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing a measure of the optical band gap.[1][7][8]

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis A Prepare a thin film of the thiophene derivative on a transparent substrate (e.g., quartz) or a dilute solution in a cuvette. B Record the UV-Vis absorption spectrum of the sample. A->B C Convert the absorption spectrum to a Tauc plot: (αhν)^(1/n) vs. hν, where α is the absorption coefficient and hν is the photon energy. B->C D Extrapolate the linear portion of the Tauc plot to the x-axis (energy axis). The x-intercept gives the band gap (Eg). C->D

Caption: Workflow for determining the band gap using UV-Visible Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample for analysis. This can be a dilute solution of the thiophene derivative in a suitable solvent (e.g., chloroform or toluene) in a quartz cuvette, or a thin film of the material deposited on a transparent substrate like quartz or glass.

  • Data Acquisition: Record the UV-Visible absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Conversion: Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).

  • Tauc Plot Construction: Construct a Tauc plot to determine the band gap.[7][8] The Tauc equation is (αhν)^(1/n) = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is an index that depends on the nature of the electronic transition (n=2 for an indirect allowed transition and n=1/2 for a direct allowed transition). For many organic semiconductors, n=2 is used.

  • Band Gap Determination: Plot (αhν)² versus hν. The linear portion of the plot is extrapolated to the energy axis (x-axis). The x-intercept gives the value of the optical band gap (Eg).

Conclusion and Future Outlook

The electronic properties of substituted thiophenes are highly tunable through the strategic placement and selection of functional groups. This guide has provided a comparative overview of how isomerism and substituent effects influence the HOMO and LUMO energy levels and the band gap. The provided experimental protocols for cyclic voltammetry and UV-Visible spectroscopy serve as a practical resource for researchers in the field.

Future research will undoubtedly focus on the synthesis of novel thiophene derivatives with even more precisely controlled electronic properties. The continued interplay between synthetic chemistry, physical characterization, and theoretical modeling will be crucial in advancing the design of next-generation organic electronic materials with enhanced performance and stability.

References

Optimizing Sonogashira Couplings of Thiophenes: A Comparative Guide to Ligand Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of complex molecules such as pharmaceuticals, natural products, and conjugated polymers.[1] The alkynylation of five-membered heterocycles, particularly thiophenes, is of paramount importance in the development of novel organic materials and drug candidates. However, the inherent electronic properties and the presence of a sulfur atom in the thiophene ring can present unique challenges to this powerful transformation. The choice of ligand coordinated to the palladium catalyst is a critical parameter that dictates the success, efficiency, and substrate scope of the Sonogashira reaction with these heterocyclic substrates.

This guide provides an in-depth comparison of the efficacy of different classes of ligands in optimizing the Sonogashira reactions of thiophenes. We will delve into the mechanistic rationale behind ligand selection, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Mechanistic Landscape: Why Ligands are Crucial

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle orchestrates the key steps of oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The ligand, bound to the palladium atom, plays a pivotal role in modulating the electronic and steric environment of the catalyst, thereby influencing the rates of these elementary steps.[1]

Electron-rich ligands, for instance, can enhance the rate of oxidative addition of the halothiophene to the Pd(0) center, which is often the rate-determining step.[1] Conversely, sterically bulky ligands can promote the formation of a coordinatively unsaturated, highly active monoligated palladium species, which is particularly beneficial for sterically hindered substrates.[1][2]

Sonogashira_Mechanism cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl Alkyne R-C≡C-H Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne

Caption: Interconnected Palladium and Copper Catalytic Cycles in the Sonogashira Reaction.

A significant challenge in the cross-coupling of sulfur-containing heterocycles like thiophene is the potential for the sulfur atom to coordinate to the palladium center, leading to catalyst deactivation or "poisoning". The design and selection of appropriate ligands can mitigate this issue by sterically shielding the palladium or by modulating its electronic properties to disfavor sulfur coordination.

Comparative Efficacy of Ligands in Thiophene Sonogashira Couplings

The two predominant classes of ligands employed in modern cross-coupling reactions are phosphines and N-heterocyclic carbenes (NHCs). Both have demonstrated considerable success in the Sonogashira coupling of thiophenes, with their performance often being substrate and condition dependent.

Phosphine Ligands: The Workhorses of Cross-Coupling

Phosphine ligands have a long and successful history in palladium-catalyzed cross-coupling.[1] Their efficacy is a function of their steric bulk and electronic properties, which can be finely tuned by modifying the substituents on the phosphorus atom.

Bulky, Electron-Rich Monodentate Phosphines: For the Sonogashira coupling of often less reactive bromothiophenes, bulky and electron-rich phosphines have proven to be particularly effective. These ligands facilitate the oxidative addition step and promote the formation of the active monoligated palladium catalyst. A study by Plenio and coworkers has systematically investigated the influence of phosphine ligand bulk on Sonogashira reactions, concluding that for sterically demanding substrates, bulkier phosphines are generally more effective.[2][3]

Thiophene SubstrateAlkynePalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylacetylenePdCl₂(PhCN)₂P(t-Bu)₃aq. NH₃THFRT2485[4]
3-BromothiophenePhenylacetylenePdCl₂(PhCN)₂P(t-Bu)₃aq. NH₃THFRT2492[4]
2-Iodothiophene1-HeptynePd/CPPh₃Et₃NWater80292[5]
3-Iodothiophene1-HeptynePdCl₂(PPh₃)₂-Et₃NTHFRT4862[6]
3-BromothiophenePhenylacetylene[DTBNpP]Pd(crotyl)ClDTBNpPDABCODMSORT1875[7]

Triphenylphosphine (PPh₃): While less bulky and electron-rich than trialkylphosphines, PPh₃ remains a widely used and cost-effective ligand. It has been shown to be effective in the Pd/C-mediated Sonogashira coupling of more reactive iodothiophenes in aqueous media, highlighting its utility in developing more sustainable protocols.[5]

N-Heterocyclic Carbenes (NHCs): A Paradigm of Strong σ-Donation

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[1] They are strong σ-donors, forming very stable bonds with the metal center. This strong donation can enhance the catalytic activity and stability of the palladium complex.

The use of collaborative (NHC)-Cu and (NHC)-Pd complexes has been shown to be a general and efficient protocol for the Sonogashira coupling of a variety of aryl bromides, including heterocyclic bromides.[8] This system operates under mild conditions and with low catalyst loadings. While specific comparative data for thiophenes against a range of phosphine ligands is limited in a single study, the high efficiency of NHC-based catalysts with other aryl bromides suggests their strong potential for thiophene substrates.

Thiophene SubstrateAlkynePalladium CatalystCopper CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromothiophenePhenylacetylene(IPr)PdCl₂(IPr)CuClK₂CO₃DMSO1002485
3-BromopyridinePhenylacetylene(IPr)PdCl₂(IPr)CuClK₂CO₃DMSO1002491

Note: Data for 3-bromopyridine is included to illustrate the efficacy of the NHC system with a related electron-rich heterocycle.

Experimental Protocols

General Procedure for Sonogashira Coupling of Bromothiophenes with a Bulky Phosphine Ligand

This protocol is adapted from the work of Fukuoka and coworkers.[4]

Materials:

  • Palladium(II) bis(benzonitrile) chloride [PdCl₂(PhCN)₂]

  • Tri(tert-butyl)phosphine tetrafluoroborate [P(t-Bu)₃H·BF₄]

  • Copper(I) iodide (CuI)

  • Bromothiophene (2- or 3-substituted)

  • Terminal alkyne

  • Aqueous ammonia (1 M)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add PdCl₂(PhCN)₂ (0.03 mmol), P(t-Bu)₃H·BF₄ (0.06 mmol), and CuI (0.03 mmol).

  • Add anhydrous THF (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the bromothiophene (1.0 mmol), the terminal alkyne (1.2 mmol), and 1 M aqueous ammonia (2.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_catalysts Add Pd Precursor, Ligand, and CuI prep->add_catalysts add_solvent Add Anhydrous THF add_catalysts->add_solvent add_reagents Add Bromothiophene, Alkyne, and Base add_solvent->add_reagents react Stir at Room Temperature (24 h) add_reagents->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Quench and Extract monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental Workflow for Sonogashira Coupling of Bromothiophenes.

Conclusion and Future Perspectives

The choice of ligand is a decisive factor in the successful Sonogashira coupling of thiophenes. For less reactive bromothiophenes, bulky and electron-rich monodentate phosphine ligands, such as P(t-Bu)₃, have demonstrated excellent performance, enabling reactions to proceed at room temperature. For more reactive iodothiophenes, the cost-effective and robust PPh₃ can be a suitable choice, particularly in the context of developing greener synthetic methodologies.

N-heterocyclic carbene ligands represent a highly promising class of ligands for the Sonogashira coupling of thiophenes. Their strong σ-donating ability imparts high stability and activity to the palladium catalyst. While direct, extensive comparative studies with a broad range of phosphine ligands on thiophene substrates are still somewhat limited in the literature, the available data and the success of NHCs with other challenging substrates strongly suggest their utility in this area.

Future research will likely focus on the development of even more active and robust catalyst systems, potentially involving novel ligand architectures that are specifically designed to address the challenges of thiophene chemistry, such as catalyst poisoning. The exploration of copper-free Sonogashira protocols for thiophene functionalization, facilitated by advanced ligand design, will also be a key area of investigation, further enhancing the sustainability and practicality of this important transformation.

References

The Synthetic Chemist's Guide to Functionalized Thiophenes: A Comparative Benchmarking of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for the phenyl group.[1] The ever-increasing demand for novel thiophene-containing pharmaceuticals and organic electronics has spurred the development of a diverse arsenal of synthetic methodologies. This guide provides a critical comparison of both classical and contemporary synthetic routes to functionalized thiophenes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, substrate scope, and practical limitations of each method, supported by experimental data and detailed protocols.

Classical Approaches: The Enduring Workhorses

For decades, a handful of named reactions have been the go-to methods for constructing the thiophene ring. While often requiring harsh conditions, their simplicity and reliability have ensured their continued relevance.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a straightforward method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[2][3]

Mechanism and Rationale: The reaction proceeds by the conversion of the 1,4-dicarbonyl compound to a thioketone intermediate, followed by intramolecular cyclization and dehydration to furnish the thiophene ring.[4][5] Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most common sulfur sources, acting as both sulfurizing and dehydrating agents.[2][4]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Reaction

  • To a stirred solution of 2,5-hexanedione (1.0 g, 8.76 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add phosphorus pentasulfide (2.1 g, 4.72 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 2,5-dimethylthiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes, which are valuable precursors for a wide range of biologically active compounds.[6][7][8]

Mechanism and Rationale: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] The reaction is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile.[7][9] Intramolecular cyclization and tautomerization then yield the 2-aminothiophene product.[9] The mild reaction conditions and readily available starting materials contribute to the widespread use of this method.[6][7]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • In a round-bottom flask, combine 2-butanone (5.0 g, 69.3 mmol), ethyl cyanoacetate (7.8 g, 69.3 mmol), and elemental sulfur (2.2 g, 69.3 mmol) in ethanol (50 mL).

  • To this stirred suspension, add triethylamine (7.0 g, 69.3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield the desired 2-aminothiophene.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters.[10][11]

Experimental Protocol: Fiesselmann Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

  • To a solution of methyl 3-phenylpropiolate (1.62 g, 10 mmol) and methyl thioglycolate (1.06 g, 10 mmol) in methanol (20 mL), add sodium methoxide (0.54 g, 10 mmol) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M hydrochloric acid and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the product.

Modern Synthetic Strategies: Pushing the Boundaries of Efficiency and Scope

While classical methods remain valuable, modern synthetic chemistry has introduced more efficient, atom-economical, and versatile approaches to thiophene synthesis.

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful tool for the functionalization of thiophenes, avoiding the need for pre-functionalized starting materials.[12] Palladium- and nickel-based catalytic systems are commonly employed for the direct arylation of thiophenes.[13][14] This approach offers a more sustainable and step-economical route to a wide range of functionalized thiophenes.[12]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for achieving high regioselectivity and yield. For instance, the use of a silver(I) co-catalyst can enable near-room-temperature α-arylation of benzo[b]thiophenes by facilitating the C-H activation step.[15] Palladium-catalyzed 1,4-migration can be exploited to achieve functionalization at the less reactive β-position of thiophenes.[16]

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of Thiophene

  • In a flame-dried Schlenk tube, combine thiophene (0.84 g, 10 mmol), 4-bromoanisole (2.06 g, 11 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), SPhos (82 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis from Functionalized Alkynes

The cyclization of suitably functionalized alkynes offers a versatile and atom-economical pathway to substituted thiophenes.[17] This can be achieved through metal-catalyzed or base-promoted heterocyclization of sulfur-containing alkyne substrates.[17] Metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide provides a mild and efficient route to 2,5-disubstituted thiophenes.[18]

Workflow for Alkyne-Based Thiophene Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Functionalized Alkyne Functionalized Alkyne Cyclization Cyclization Functionalized Alkyne->Cyclization Sulfur Source Sulfur Source Sulfur Source->Cyclization Catalyst (Metal or Base) Catalyst (Metal or Base) Catalyst (Metal or Base)->Cyclization Solvent Solvent Solvent->Cyclization Temperature Temperature Temperature->Cyclization Functionalized Thiophene Functionalized Thiophene Cyclization->Functionalized Thiophene Aromatization

Caption: Generalized workflow for thiophene synthesis from functionalized alkynes.

Emerging Frontiers: Photocatalysis and Flow Chemistry

Recent innovations in photocatalysis and flow chemistry are poised to revolutionize thiophene synthesis. Photocatalytic methods offer the potential for milder reaction conditions and unique reactivity patterns.[19][20][21] Flow chemistry provides advantages in terms of safety, scalability, and process control, particularly for reactions that are difficult to manage in batch.[22][23]

Comparative Performance Analysis

The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and scalability. The following table provides a comparative overview of the discussed methods.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Paal-Knorr 40-70%Limited by availability of 1,4-dicarbonylsSimple, reliableHarsh conditions, often requires strong dehydrating agents[4]
Gewald 60-90%Broad for ketones/aldehydes and activated nitrilesOne-pot, mild conditions, access to 2-aminothiophenes[6][7]Limited to specific substitution patterns
Fiesselmann 50-80%α,β-acetylenic esters and thioglycolatesAccess to 3-hydroxythiophenesRequires specific starting materials[10][11]
C-H Activation 70-95%Broad for thiophenes and aryl halidesAtom- and step-economical, high functional group toleranceCatalyst cost and sensitivity, potential for multiple arylations
From Alkynes 60-90%Diverse alkyne precursorsHigh atom economy, versatileMay require synthesis of specialized alkyne substrates[17]

Conclusion and Future Outlook

The synthesis of functionalized thiophenes has evolved significantly from its classical roots. While traditional methods like the Paal-Knorr and Gewald reactions remain valuable for their simplicity and reliability, modern approaches such as transition-metal-catalyzed C-H activation and alkyne cyclizations offer superior efficiency, atom economy, and substrate scope. The continued development of novel catalytic systems, including photocatalysts, and the adoption of enabling technologies like flow chemistry will undoubtedly lead to even more powerful and sustainable methods for accessing this important class of heterocycles. The selection of the optimal synthetic route will always be a case-by-case decision, guided by the specific target molecule and the resources available.

References

A Comparative Guide to Analytical Techniques for Thiophene Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of thiophene and its derivatives is a critical step in ensuring product quality, safety, and efficacy. The inherent aromaticity and the presence of a sulfur heteroatom in the thiophene ring present unique analytical challenges that necessitate a multi-faceted approach for comprehensive characterization. This guide provides an in-depth, objective comparison of established analytical techniques, supported by experimental data and field-proven insights, to empower you in selecting the most appropriate methods for your specific application.

The Analytical Imperative: Why Cross-Validation Matters

Thiophene-containing compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their structural nuances and potential for isomerism demand rigorous analytical scrutiny. A single technique rarely provides a complete picture. Cross-validation, the practice of using multiple, orthogonal analytical methods to confirm a result, is not merely good practice but a scientific necessity.[1] It ensures the reliability and accuracy of your data, providing a robust foundation for critical decisions in research and development. This guide will explore the synergies between chromatographic and spectroscopic techniques, offering a holistic view of thiophene characterization.

Chromatographic Techniques: Separation and Quantification

Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile thiophenes, particularly for determining purity and quantifying trace impurities. The choice of detector is paramount and is dictated by the analytical objective.

Gas Chromatography with Sulfur-Selective Detectors

For the specific and sensitive detection of sulfur-containing compounds like thiophene, sulfur-selective detectors are indispensable. They offer significant advantages over non-selective detectors, especially in complex matrices where co-elution with hydrocarbons can interfere with quantification.

  • Flame Photometric Detector (FPD): The FPD is a widely used detector for sulfur analysis. It relies on the chemiluminescence of sulfur compounds when they are burned in a hydrogen-rich flame. The response is proportional to the amount of sulfur present. However, it can be susceptible to quenching effects from co-eluting hydrocarbons, which can diminish the signal.[2]

  • Pulsed Flame Photometric Detector (PFPD): An advancement on the FPD, the PFPD offers improved selectivity and reduced hydrocarbon quenching.[3] By pulsing the flame, it allows for the temporal separation of sulfur and hydrocarbon emissions, leading to a more accurate and sensitive measurement.[3] ASTM Method D4735 specifies the use of either an FPD or a PFPD for the determination of trace levels of thiophene in refined benzene.[3][4]

  • Sulfur Chemiluminescence Detector (SCD): The SCD is renowned for its high selectivity and equimolar response to sulfur compounds. It works by converting sulfur compounds to sulfur monoxide (SO) in a high-temperature furnace, which then reacts with ozone to produce chemiluminescence. This detector is less prone to quenching than FPDs and provides excellent linearity.[5][6] ASTM Method D7011 covers the determination of thiophene in refined benzene using a sulfur-selective detector like the SCD.[7][8][9]

Two-Dimensional Gas Chromatography (2D-GC)

For complex samples where single-column chromatography fails to provide adequate resolution, two-dimensional gas chromatography (2D-GC) offers a powerful solution. By employing two columns of different selectivity, 2D-GC can effectively separate thiophene from interfering matrix components.[10] This enhanced resolution can even permit the use of a less expensive and complex Flame Ionization Detector (FID) for quantification, as the thiophene peak is completely isolated from the benzene matrix.[10]

Experimental Workflow: GC Analysis of Thiophene in Benzene (ASTM D7011)

Spectroscopy_Logic MS Mass Spectrometry (MS) Structure Confirmed Molecular Structure MS->Structure Provides Molecular Weight and Fragmentation Pattern NMR Nuclear Magnetic Resonance (NMR) NMR->Structure Defines Connectivity and Stereochemistry Vibrational Vibrational Spectroscopy (FTIR & Raman) Vibrational->Structure Identifies Functional Groups and Bonding

References

Safety Operating Guide

Navigating the Gauntlet: A Senior Scientist's Guide to the Proper Disposal of 5-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the intricate work of drug development and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and laboratory safety. 5-Bromothiophene-3-carbonitrile, a versatile heterocyclic building block, presents a tripartite disposal challenge due to its chemical structure: it is a halogenated organic compound , a nitrile (cyanide derivative) , and a thiophene derivative . This guide provides an in-depth, procedural framework for its proper disposal, grounded in chemical principles to ensure the safety of personnel and the protection of our environment.

Part 1: The Chemical Profile & Inherent Hazards

Before we can devise a disposal strategy, we must understand the causality behind the required precautions. The molecular structure of this compound dictates its hazardous properties and, consequently, its disposal pathway.

  • Halogenated Organic (Bromine): The presence of a carbon-bromine bond classifies this compound as a halogenated organic waste.[1][2] These compounds are subject to stringent disposal regulations because their incineration can produce acidic gases (like hydrogen bromide) and potentially dioxins if not performed under specific high-temperature conditions.[3][4] Therefore, they must never be mixed with non-halogenated solvent waste, which is often recycled or used as fuel.[3][5]

  • Nitrile Group (Carbon-Nitrogen Triple Bond): This functional group is the most acute hazard. Nitriles are organic cyanides. The critical, non-negotiable rule when handling any cyanide-containing compound is to prevent its contact with acids at all costs .[6][7] Acidification will protonate the cyanide anion, leading to the liberation of highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[8]

  • Thiophene Ring (Sulfur Heterocycle): Upon combustion, the sulfur atom will be oxidized, forming sulfur oxides (SOx), which are atmospheric pollutants and contribute to acid rain.[9][10] This reinforces the need for disposal via specialized hazardous waste incineration equipped with exhaust gas scrubbers.[4]

Hazard Class Chemical Moiety Primary Disposal Concern
Acute Toxicity / Poison Nitrile Group (-C≡N)Generation of lethal Hydrogen Cyanide (HCN) gas upon contact with acids.[6][8]
Halogenated Organic Waste Bromine (-Br)Requires high-temperature incineration; must be segregated from non-halogenated waste.[2][3]
Environmental Hazard Thiophene Ring / BrominePotential for harmful, long-lasting effects in aquatic environments. Combustion produces SOx.[9]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The following protocols represent a self-validating system for the safe disposal of this compound and any materials contaminated with it. This workflow is designed to eliminate the risk of accidental chemical reactions and ensure regulatory compliance.

Diagram: Disposal Workflow for this compound

G cluster_0 Step 1: At the Point of Generation (Fume Hood) cluster_1 Step 2: Waste Containerization cluster_2 Step 3: Labeling & Temporary Storage cluster_3 Step 4: EHS Collection & Final Disposal A Experiment Complete (Pure compound, solutions, contaminated labware) B Segregate Waste Streams A->B C Liquid Waste: Dedicated, sealed container for 'Halogenated Cyanide Waste' B->C D Solid Waste: Dedicated, sealed container for 'Contaminated Solid Waste' B->D E Sharps Waste: Punctur-proof container for contaminated needles/blades B->E F Label Containers: - 'Hazardous Waste' - 'this compound' - 'Halogenated & Cyanide' - 'NO ACIDS' - Accumulation Start Date C->F D->F E->F G Store in designated Satellite Accumulation Area (SAA) away from acids. F->G H Request Hazardous Waste Pickup (via institutional EHS) G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration (with exhaust gas scrubbing) I->J

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Immediate Segregation at the Point of Generation: All operations involving this compound must occur within a certified chemical fume hood.[11][12] Do not work alone.[11]

  • Principle of Segregation: The cardinal rule is to keep halogenated and non-halogenated waste streams separate.[3][5] Furthermore, cyanide-containing waste must be isolated from all acidic materials.[12]

  • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, compatible, and clearly labeled hazardous waste container.[13][14]

  • Solid Waste: All contaminated disposable items (e.g., gloves, weighing paper, pipette tips, bench diapers) must be collected in a separate, dedicated solid waste container.[11][12] Do not dispose of these items in the regular trash.

  • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

2. Waste Containerization and Labeling:

  • Container Selection: Use only UN-approved containers provided by your institution's Environmental Health & Safety (EHS) department.[3] Ensure they have a secure, screw-top cap to be vapor-tight and spill-proof.[13]

  • Labeling Protocol: Proper labeling is a regulatory requirement and a critical safety communication tool. The moment the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[12][15]

    • The full chemical name: "this compound" and other chemical constituents in the waste stream.[13]

    • Clear hazard identification: "Halogenated Organic Waste," "Contains Cyanide," and most importantly, "DANGER: DO NOT MIX WITH ACIDS." [12]

    • The date when waste was first added (accumulation start date).

3. Decontamination of Glassware and Surfaces: This procedure must be performed entirely within a chemical fume hood.[11][12]

  • Step 1: Initial Rinse. Rinse the contaminated glassware or surface with a compatible organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical. This rinsate is hazardous and must be collected in your liquid waste container.

  • Step 2: Alkaline Buffer Wash. Prepare and wash the item with a pH 10 buffer solution.[11][12] This ensures an alkaline environment, preventing any potential for HCN formation. Collect this wash solution as hazardous waste.

  • Step 3: Oxidative Decontamination. Next, wash the item with a freshly prepared 10% bleach solution (sodium hypochlorite) while maintaining alkaline conditions (pH > 10).[11][12] The hypochlorite will oxidize the cyanide to the much less toxic cyanate.[8] This rinsate must also be collected as hazardous waste.

  • Step 4: Final Cleaning. Only after the preceding steps can the glassware be washed with soap and copious amounts of water in a sink.[6]

4. Storage and Final Disposal:

  • Satellite Accumulation: Store your sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory. This area must provide secondary containment and be located away from acids and oxidizing agents.[7]

  • EHS Pickup: Once the container is full or you no longer need it, request a pickup from your institution's EHS department.[11][12] They are trained to handle, transport, and arrange for the final disposal of hazardous materials.

  • Ultimate Disposition: The collected waste will be transported to a licensed hazardous waste disposal facility.[7] The standard and required method for waste of this type is high-temperature incineration, which ensures the complete destruction of the organic molecule.[4]

Part 3: Emergency Procedures - Spill Response

Accidents happen, but a prepared response protocol mitigates the risk. The decision process hinges on the location and scale of the spill.

Diagram: Spill Response Decision Tree

G Start Spill of This compound Occurs Q1 Is the spill contained within the chemical fume hood? Start->Q1 Q2 Is the spill minor? (<100 mL and can be cleaned in <15 min) Q1->Q2 Yes Proc_Evacuate 1. EVACUATE the laboratory immediately. 2. Alert others to evacuate. 3. Close the lab door and post a warning sign. 4. Call emergency services (911) and your EHS department. 5. Report the spill details from a safe location. Q1->Proc_Evacuate No Proc_SmallSpill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, goggles, lab coat). 3. Absorb with inert material (vermiculite, sand). 4. Follow Decontamination Protocol (Steps 2-3). 5. Collect all materials as solid hazardous waste. Q2->Proc_SmallSpill Yes Q2->Proc_Evacuate No

Caption: Decision-making process for responding to a chemical spill.

  • Minor Spill (Inside a Fume Hood): If the spill is small and fully contained within the fume hood, trained laboratory personnel can manage the cleanup.[11] Absorb the material with an inert absorbent like vermiculite or sand. Then, decontaminate the area using the alkaline buffer and bleach procedure described above.[12] All cleanup materials are disposed of as solid hazardous waste.[14]

  • Major Spill or Any Spill Outside a Fume Hood: This is a high-hazard situation requiring professional intervention. Immediately evacuate the laboratory, alert others in the vicinity, and call your institution's emergency number and EHS department from a safe location.[6][11] Do not attempt to clean it up yourself.

By adhering to these chemically-grounded procedures, you uphold your professional responsibility to ensure a safe laboratory environment, protecting yourself, your colleagues, and the integrity of your research.

References

A Researcher's Guide to the Safe Handling of 5-Bromothiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, heterocycles like 5-Bromothiophene-3-carbonitrile serve as valuable building blocks.[1] However, their unique reactivity profiles demand a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures. Our aim is to empower researchers with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazard Summary:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]

The thiophene ring itself, while a common motif in pharmaceuticals, can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates that may lead to toxicity.[6][7] This underscores the importance of minimizing exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements
  • Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are changed regularly, and immediately if contamination is suspected.[8] Thicker gloves offer better protection.[8]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting.

Enhanced Protective Measures

For procedures with a higher risk of aerosol generation or spillage, the following should be considered:

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][11]

  • Body Protection: For larger quantities or in the event of a significant spill, a chemical-resistant apron or coveralls should be worn.[9][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Keep the container tightly closed.[2]

Handling and Use
  • All handling of this compound should be performed in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust or vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the work area.[3]

Disposal Plan
  • All waste containing this compound should be considered hazardous.

  • Dispose of contents and container in accordance with local, state, and federal regulations.[10]

  • Contaminated PPE and materials should be placed in a sealed, labeled container for disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Size, Location, Hazards) B->C D Is the spill large or in a public area? C->D E Call Emergency Response Team D->E Yes F Don Appropriate PPE D->F No G Contain the Spill (Use absorbent pads/sand) F->G H Neutralize/Absorb the Spill G->H I Collect Residue into a Labeled Hazardous Waste Container H->I J Decontaminate the Area I->J K Dispose of Waste Properly J->K L Report the Incident K->L

Caption: Emergency workflow for a chemical spill.

Conclusion: A Culture of Safety

The responsible use of this compound is paramount. By understanding its potential hazards, diligently using appropriate personal protective equipment, adhering to safe operational procedures, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific safety protocols and the guidance of your organization's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.